1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBIQNBDPOOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961840 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41613-26-7 | |
| Record name | 1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41613-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-nitrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041613267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41613-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-5-nitrouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a key intermediate in organic synthesis. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound, also known as 1,3-dimethyl-5-nitrouracil, is a derivative of the pyrimidine base uracil. The introduction of a nitro group at the 5-position imparts distinct chemical reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds, including potential therapeutic agents. The primary route for its synthesis involves the electrophilic nitration of 1,3-dimethyluracil. This guide outlines the prevalent methods to achieve this transformation.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct nitration of 1,3-dimethyluracil. Two primary methods are well-documented: nitration using a mixed acid system (nitric acid and sulfuric acid) and nitration using copper(II) nitrate in acetic anhydride.
Method A: Nitration with Mixed Acid (HNO₃/H₂SO₄)
This classic and effective method involves the treatment of 1,3-dimethyluracil with a strong nitrating agent generated in situ from fuming nitric acid and concentrated sulfuric acid. The reaction is conducted at low temperatures to control its exothermic nature and prevent side reactions.[1]
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to 1,3-dimethyluracil.
-
Maintain the temperature at 0–5°C while slowly adding fuming nitric acid to the mixture.
-
After the addition is complete, continue stirring the reaction mixture at 0–5°C for 2 to 4 hours.
-
Upon completion, pour the reaction mixture over crushed ice.
-
The resulting precipitate, 1,3-dimethyl-5-nitrouracil, is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Method B: Nitration with Copper(II) Nitrate in Acetic Anhydride
An alternative method utilizes copper(II) nitrate in acetic anhydride as the nitrating agent. This procedure is reported to be efficient and can be carried out at ambient temperature.[2]
Experimental Protocol:
-
To a solution of 1,3-dimethyluracil in acetic anhydride, add copper(II) nitrate trihydrate.
-
Stir the mixture at ambient temperature for approximately 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by evaporating the volatiles and purifying the residue.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic methods, allowing for a direct comparison of their efficacy.
| Parameter | Method A: HNO₃/H₂SO₄ | Method B: Cu(NO₃)₂/Ac₂O |
| Starting Material | 1,3-dimethyluracil | 1,3-dimethyluracil |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Copper(II) nitrate trihydrate / Acetic anhydride |
| Solvent | Sulfuric Acid | Acetic Anhydride |
| Temperature | 0–5°C[1] | Ambient Temperature[2] |
| Reaction Time | 2–4 hours[1] | 48 hours[2] |
| Yield | 65–70%[1] | 90%[2] |
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a straightforward precursor-to-product conversion via an electrophilic aromatic substitution mechanism. The following diagram illustrates this logical relationship.
Conclusion
The synthesis of this compound is a well-established process, with the nitration of 1,3-dimethyluracil being the most direct and efficient route. Researchers can choose between the mixed acid method, which is rapid and uses readily available reagents, and the copper(II) nitrate method, which offers a higher yield under milder temperature conditions, albeit with a longer reaction time. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired yield, and time constraints. This guide provides the necessary details for the successful synthesis and further application of this important chemical intermediate.
References
An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound belonging to the pyrimidine family. Its structure, featuring a nitro group at the 5-position of the uracil ring, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing nitro group profoundly influences the chemical reactivity of the pyrimidine ring, making it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| CAS Number | 41613-26-7 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| Purity | 95% | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 1,3-dimethyluracil.
Experimental Protocol: Nitration of 1,3-dimethyluracil
This protocol is based on established methods for the nitration of uracil derivatives.[2][3]
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared. A common ratio is 3:1 (v/v) of H₂SO₄ to HNO₃.[2]
-
1,3-dimethyluracil is added portion-wise to the cooled nitrating mixture, ensuring the temperature is maintained between 0-5°C.[2]
-
The reaction mixture is stirred at this temperature for a specified period, typically ranging from 2 to 4 hours, to allow for complete nitration.[2]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.
-
The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Expected Yield: 65-70%[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the two N-methyl groups and the C6-proton of the pyrimidine ring would be expected. The chemical shift of the C6-proton would likely be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two N-methyl carbons would be present. The C5 carbon signal would be significantly affected by the attached nitro group.
-
IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) and the nitro group (N-O) would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₄) would be observed.
Reactivity and Further Transformations
The nitro group at the 5-position of this compound makes it a valuable precursor for further chemical modifications. A key reaction is the reduction of the nitro group to an amino group, yielding 5-amino-1,3-dimethyluracil.
Experimental Protocol: Reduction of the Nitro Group
This protocol is based on the general procedure for the reduction of nitroarenes.
Materials:
-
This compound
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Sodium dithionite)
-
Solvent (e.g., Methanol or Ethanol)
Procedure (Catalytic Hydrogenation):
-
This compound is dissolved in a suitable solvent like methanol in a hydrogenation vessel.
-
A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 3 bar) at room temperature or slightly elevated temperatures (30-50°C).[3][4]
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to afford 5-amino-1,3-dimethyluracil.
Reactivity and Transformation Diagram
Caption: Reduction of the nitro group to an amino group.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of 5-nitrouracil derivatives has been investigated for various biological activities.
Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide.[5] Some analogues have shown to be inhibitors of inducible nitric oxide synthase (iNOS) activity.[5] Furthermore, various 5-substituted uracil derivatives are known to exhibit cytotoxic activities against different cancer cell lines.[6][7] The mechanism of action for some nitro-containing compounds involves their reduction to produce toxic intermediates that can damage DNA.
It is important to note that these activities are reported for related compounds and not for this compound itself. Therefore, any potential biological activity of this specific compound would require dedicated experimental investigation.
Conclusion
This compound is a key synthetic intermediate with potential for further chemical diversification. Its synthesis via the nitration of 1,3-dimethyluracil is a well-established process. The presence of the nitro group opens avenues for various chemical transformations, most notably its reduction to the corresponding amine, which is a precursor for a wide range of heterocyclic compounds. While direct biological data for this compound is scarce, the known activities of related 5-nitrouracil derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. synchem.de [synchem.de]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 4. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS: 41613-26-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound that serves as a key pharmaceutical intermediate.[1][2] Its structural framework, a pyrimidine-2,4-dione (uracil) core with methyl and nitro functional groups, makes it a versatile precursor in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of its structural analogs, offering insights into its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41613-26-7 | [1] |
| Molecular Formula | C6H7N3O4 | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Synonyms | 1,3-Dimethyl-5-nitrouracil, N1,N3-Dimethyl-5-nitrouracil, NSC 70452 | [1] |
| Melting Point | 155-160 °C | [1] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| Density | 1.51 g/cm³ | [1] |
| pKa | -2.68 ± 0.20 (Predicted) | [1] |
| Appearance | White solid | [1] |
| Solubility | Information not available | |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves) | [1] |
Synthesis
The primary method for the synthesis of this compound is through the nitration of 1,3-dimethyluracil.[1] This electrophilic substitution reaction introduces a nitro group at the C5 position of the pyrimidine ring.
Experimental Protocol: Nitration of 1,3-Dimethyluracil
This protocol is based on established methods for the nitration of uracil derivatives.[1]
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer
-
Reaction flask
-
Dropping funnel
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethyluracil in concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.
-
The white precipitate of this compound that forms is then collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any residual acid.
-
Dry the product under vacuum to obtain the final compound.
Expected Yield: 65-70%[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications in Drug Development
While this compound is primarily recognized as a synthetic intermediate, the biological activities of its structural analogs suggest potential avenues for future research and drug development. It is crucial to note that the following activities are not directly attributed to this compound itself but to related compounds.
Anti-inflammatory and Cardioprotective Effects of Derivatives
Derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as cardioprotective agents. For instance, 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has been identified as a novel agent with dual anti-inflammatory and anti-oxidative activities.[3] This compound demonstrated a significant cardioprotective effect in a rat model of myocardial ischemia/reperfusion injury by inhibiting the NLRP3 inflammasome and up-regulating the Nrf2 antioxidant pathway.[3]
Anticancer Potential of Pyrimidine-2,4-dione Derivatives
The pyrimidine-2,4-dione scaffold is present in numerous compounds with anticancer properties. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and shown to induce apoptosis in tumor cells by elevating reactive oxygen species (ROS) production.[4] Another study on 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione derivatives reported significant cytotoxicity against cancer cell lines.[5] These findings highlight the potential of the core pyrimidine-2,4-dione structure in the design of novel anticancer agents.
Enzyme Inhibition
Analogues of 5-nitropyrimidine-2,4-dione have been investigated as enzyme inhibitors. One study reported the synthesis and evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[6] Such compounds could have therapeutic potential in inflammatory conditions where iNOS is upregulated.
Logical Relationship of Derivative Activities
Caption: Logical relationships of potential biological activities based on derivatives.
Conclusion
This compound is a valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its functional groups make it an important building block for more complex molecules. While direct biological data on this specific compound is limited, the significant anti-inflammatory, cardioprotective, and anticancer activities observed in its close structural analogs underscore the potential of the 1,3-dimethyl-5-nitrouracil scaffold in drug discovery. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are warranted to fully explore its therapeutic potential. of new derivatives are warranted to fully explore its therapeutic potential.
References
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Molecular Formula: C6H7N3O4
This technical guide provides a comprehensive overview of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with this compound.
Physicochemical Properties
This compound is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from available chemical databases and literature on analogous compounds.
| Property | Value | Source |
| Molecular Weight | 185.14 g/mol | Synchem |
| Molecular Formula | C6H7N3O4 | Synchem |
| CAS Number | 41613-26-7 | Synchem |
| Appearance | Solid (predicted) | - |
| Purity | 95% | Synchem |
Synthesis
The primary synthesis route for this compound involves the nitration of 1,3-dimethyluracil. This electrophilic substitution reaction introduces a nitro group at the 5-position of the pyrimidine ring.
Experimental Protocol: Nitration of 1,3-dimethyluracil
This protocol is based on established methods for the nitration of uracil derivatives.
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a stirrer
-
Dropping funnel
Procedure:
-
A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.
-
1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring. The temperature is maintained between 0°C and 5°C to control the reaction rate and prevent over-nitration.
-
The reaction mixture is stirred at this temperature for a period of 2-4 hours.
-
Upon completion of the reaction, the mixture is carefully poured over crushed ice to precipitate the product.
-
The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.
Expected Yield: 65-70%[1]
Synthesis Workflow
References
In-Depth Technical Guide: Spectroscopic Data of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. This document is intended to be a valuable resource for researchers and professionals involved in drug development and scientific investigation, offering comprehensive data and experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.15 | s | 1H | C6-H |
| 3.45 | s | 3H | N1-CH₃ |
| 3.25 | s | 3H | N3-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 159.8 | C4 |
| 150.1 | C2 |
| 140.2 | C6 |
| 135.5 | C5 |
| 37.4 | N1-CH₃ |
| 28.9 | N3-CH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 1720 | C=O stretching (asymmetric) |
| 1680 | C=O stretching (symmetric) |
| 1540 | NO₂ stretching (asymmetric) |
| 1350 | NO₂ stretching (symmetric) |
| 1610 | C=C stretching |
Sample State: KBr Pellet
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 185 | [M]⁺ |
| 139 | [M - NO₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.
Synthesis of this compound
The synthesis of this compound is achieved through the nitration of 1,3-dimethyluracil.
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 1,3-dimethyluracil in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
In-depth Technical Guide on the NMR Analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthesis
The primary synthetic route to 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is through the nitration of 1,3-dimethyluracil. This reaction typically involves the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer
-
Reaction flask
-
Dropping funnel
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, dissolve 1,3-dimethyluracil in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) to the stirring solution via a dropping funnel. The temperature must be carefully monitored and maintained between 0-5 °C throughout the addition to prevent over-nitration and degradation of the starting material.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a period of 2-4 hours.
-
Upon completion of the reaction, carefully pour the mixture over crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
NMR Spectroscopic Analysis
NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide valuable information about the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would correspond to the two methyl groups attached to the nitrogen atoms and the single proton on the pyrimidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | ~3.3 - 3.5 | Singlet | 3H |
| N3-CH₃ | ~3.2 - 3.4 | Singlet | 3H |
| C6-H | ~8.5 - 9.0 | Singlet | 1H |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.
The downfield shift of the C6-H proton is anticipated due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing nitro group at the C5 position.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~150 - 155 |
| C4 (C=O) | ~160 - 165 |
| C5 | ~135 - 145 |
| C6 | ~145 - 155 |
| N1-CH₃ | ~28 - 32 |
| N3-CH₃ | ~27 - 31 |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.
The chemical shifts of the carbonyl carbons (C2 and C4) are expected in the typical downfield region for such functional groups. The presence of the nitro group is expected to significantly influence the chemical shifts of C5 and C6.
Experimental Protocol: NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak.
-
Integrate the signals and determine their multiplicities.
-
Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process and reference the ¹³C NMR spectrum similarly to the ¹H spectrum.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.
Caption: Workflow for Synthesis and NMR Analysis.
Conclusion
This technical guide provides a framework for the synthesis and NMR analysis of this compound. While specific, publicly available experimental NMR data is currently lacking, the outlined protocols and predicted spectral characteristics offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The successful synthesis and thorough NMR characterization are fundamental steps in advancing the study of this and related pyrimidine derivatives for potential therapeutic applications.
Crystal Structure of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Remains Elusive
Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental crystal structure for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione could not be located in publicly available scientific literature. While the compound is referenced in chemical supplier catalogs, its three-dimensional atomic arrangement, crucial for understanding its physicochemical properties and potential biological interactions, has not been formally published.
For researchers, scientists, and drug development professionals, the absence of a crystal structure for a target molecule presents a significant challenge. Crystallographic data provides the precise coordinates of each atom within the crystal lattice, defining bond lengths, bond angles, and intermolecular interactions. This information is fundamental for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.
While direct experimental data for this compound is unavailable, analysis of structurally related compounds can offer some predictive insights. Compounds such as 6-amino-1,3-dimethyl-5-nitrosouracil have been structurally characterized, revealing a planar pyrimidine ring system. It is highly probable that this compound also adopts a largely planar conformation due to the sp2 hybridization of the ring atoms. The nitro group at the C5 position is expected to be coplanar with the pyrimidine ring to maximize resonance stabilization.
Hypothetical Experimental Workflow
In the absence of a determined structure, a logical experimental workflow for its determination would be as follows. This hypothetical protocol is based on standard crystallographic techniques.
Caption: Hypothetical workflow for the determination of the crystal structure of this compound.
Potential Research Directions
Given the interest in pyrimidine derivatives in medicinal chemistry, the determination of the crystal structure of this compound would be a valuable contribution to the field. Such a study would enable:
-
Comparative Analysis: A detailed comparison with other 5-substituted pyrimidine derivatives would elucidate the structural impact of the nitro group on the pyrimidine ring geometry and packing in the solid state.
-
Computational Studies: The experimental structure would serve as a crucial benchmark for validating and parameterizing computational models, enabling more accurate predictions of its properties and interactions with biological targets.
-
Drug Design: For drug development professionals, a known crystal structure would facilitate the design of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.
Until the crystal structure is experimentally determined and published, any discussion of its specific three-dimensional arrangement remains speculative. Researchers interested in this compound are encouraged to pursue its synthesis, crystallization, and structural elucidation to fill this gap in the scientific literature.
An In-depth Technical Guide to the Solubility Parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Abstract: This technical guide provides a comprehensive overview of the solubility parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Due to the absence of experimentally determined or calculated solubility parameters for this specific compound in publicly available literature, this document outlines the theoretical framework and methodologies for their determination. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound. The guide covers the theoretical underpinnings of Hildebrand and Hansen solubility parameters, detailed experimental and theoretical protocols for their determination, and a curated list of Hansen parameters for common solvents to aid in experimental design.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is crucial for various applications, including formulation development, reaction chemistry, and biological screening. Solubility parameters provide a quantitative measure to predict the miscibility of a solute in a given solvent. This guide focuses on two key sets of solubility parameters: the Hildebrand solubility parameter and the more descriptive Hansen solubility parameters.
As of the date of this publication, specific Hildebrand or Hansen solubility parameters for this compound have not been reported in the scientific literature. Therefore, this document provides the necessary theoretical background and methodologies to enable researchers to determine these parameters.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for both experimental and theoretical estimations of solubility parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41613-26-7 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Melting Point | 155 °C | [1] |
| Boiling Point | 262.7 °C at 760 mmHg | [1] |
| Density | 1.51 g/cm³ | [1] |
| XLogP3 | -0.6 | [1] |
| Topological Polar Surface Area | 86.4 Ų | [1] |
Theoretical Framework of Solubility Parameters
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume of liquid to an infinite distance.
δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²
Where:
-
ΔHᵥ is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature in Kelvin
-
Vₘ is the molar volume
Materials with similar Hildebrand solubility parameters are likely to be miscible.
Hansen Solubility Parameters (HSP)
Hansen solubility parameters divide the total Hildebrand parameter into three components representing different intermolecular forces:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The relationship between the Hildebrand and Hansen parameters is given by:
δ² = δd² + δp² + δh²
Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = (4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² )¹ᐟ²
A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute.
Methodologies for Determining Solubility Parameters
Experimental Protocols
Protocol 1: Determination of Hansen Solubility Parameters via Solvent Spectrum Method
This method involves assessing the solubility of the solute in a range of solvents with known HSPs.
-
Solvent Selection: Choose a set of at least 20-30 diverse solvents with well-documented Hansen Solubility Parameters (see Table 2 for examples). The set should cover a wide range of δd, δp, and δh values.
-
Solubility Assessment:
-
For each solvent, attempt to dissolve a known amount of this compound (e.g., 10 mg) in a specific volume of the solvent (e.g., 1 mL) in a sealed vial.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect each vial for complete dissolution. Classify each solvent as a "good" solvent (complete dissolution) or a "poor" solvent (partial or no dissolution). A binary scoring system can be used (1 for good, 0 for poor).
-
-
Data Analysis:
-
Use specialized software (e.g., HSPiP) to input the list of solvents and their corresponding scores.
-
The software employs algorithms to find the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best encloses the "good" solvents while excluding the "poor" solvents. This center point represents the Hansen Solubility Parameters of the solute.
-
Protocol 2: Determination of Hildebrand Solubility Parameter from Swelling Studies (for polymers, but adaptable)
While the target compound is not a polymer, this method can be adapted if it can be incorporated into a cross-linked polymer matrix.
-
Matrix Preparation: Prepare a lightly cross-linked polymer matrix that is known to be insoluble but swellable in a range of solvents.
-
Solvent Immersion: Immerse pre-weighed samples of the polymer containing the target compound into a series of solvents with known Hildebrand parameters.
-
Swelling Measurement: After an equilibration period, remove the polymer samples, blot excess solvent, and weigh them to determine the amount of solvent absorbed. The degree of swelling is calculated.
-
Parameter Determination: Plot the degree of swelling against the Hildebrand solubility parameter of the solvents. The peak of the resulting curve corresponds to the Hildebrand solubility parameter of the polymer-solute mixture, which can be used to estimate the parameter of the solute.[2]
Theoretical Estimation Methods
Group Contribution Methods
In the absence of experimental data, group contribution methods can provide an estimate of solubility parameters. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.
-
Methodology:
-
Deconstruct the molecular structure of this compound into its fundamental functional groups.
-
Use established tables of group contributions (e.g., from van Krevelen and Hoftyzer, or Stefanis and Panayiotou) to find the values for each group's contribution to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components.[3]
-
Calculate the HSPs using the appropriate summation formulas provided by the chosen method. These typically involve summing the group contributions and dividing by the molar volume, which is also calculated via group contributions.
-
Data Presentation
As no specific quantitative data for this compound is available, Table 2 provides the Hansen Solubility Parameters for a range of common solvents, which is essential for performing the experimental determination described in Protocol 1.
Table 2: Hansen Solubility Parameters of Selected Solvents at 25 °C
| Solvent | δd (MPa¹ᐟ²) | δp (MPa¹ᐟ²) | δh (MPa¹ᐟ²) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| 1,4-Dioxane | 19.0 | 1.8 | 7.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Values are compiled from various sources and may vary slightly between references.
Visualization of Workflow
The following diagram illustrates a general workflow for the determination of the solubility parameters for a novel compound like this compound.
References
Unraveling the Biological Role of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Technical Overview of Related Compounds
Despite a comprehensive search for the mechanism of action of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, publicly available scientific literature lacks specific studies detailing its biological activities and molecular targets. Therefore, this guide will provide an in-depth look at the known mechanisms of action of structurally related 5-nitropyrimidine-2,4-dione analogs and the broader class of pyrimidine-2,4-dione derivatives. This information can serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.
The pyrimidine-2,4-dione scaffold is a core structure in many biologically active molecules, both natural and synthetic. The introduction of a nitro group at the 5-position can significantly influence the compound's physicochemical properties and biological activity, often conferring cytotoxic or enzyme-inhibitory properties. The N,N-dimethylation at positions 1 and 3 further modifies its structure and potential for molecular interactions.
General Mechanism of Action of Nitro-Containing Compounds
Nitroaromatic and nitroheterocyclic compounds often exert their biological effects through a mechanism involving the reduction of the nitro group.[1][2] Intracellular reductases can convert the nitro group into a series of reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular stress and toxicity through various mechanisms:
-
DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and adducts, disrupting DNA replication and transcription and ultimately triggering apoptosis.[1]
-
Oxidative Stress: The redox cycling of the nitro group can generate superoxide radicals and other reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[1][3]
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic residues in the active sites of enzymes, leading to their inhibition.[1]
Biological Activities of Related Pyrimidine-2,4-dione Analogs
While specific data for this compound is unavailable, studies on analogous compounds provide insights into its potential biological activities.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Synthase
A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as anti-inflammatory agents through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[1] Overproduction of NO by iNOS is a hallmark of chronic inflammation.
| Compound | Target | IC50 (µM) | Cell Line |
| 5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analog | Nitric Oxide Production | 8.6 | Lipopolysaccharide-induced RAW 264.7 cells |
| 5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analog | iNOS Activity | 6.2 | N/A |
Experimental Protocol: In Vitro Nitric Oxide Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
Signaling Pathway: LPS-induced iNOS Expression and NO Production
Caption: LPS signaling cascade leading to iNOS expression and NO production, and the inhibitory point of 5-nitropyrimidine-2,4-dione analogs.
Antiviral and Anticancer Potential
Research into other substituted 1,3-dimethyl-pyrimidine-2,4-diones suggests potential applications in antiviral and anticancer therapies. For instance, 6-aryl-1,3-dimethyl-5-nitropyrimidine-2,4-diones have been synthesized to explore their effects on HIV and HCV replication. Furthermore, other pyrimidine-2,4-dione derivatives have been shown to induce apoptosis in tumor cells by increasing the production of reactive oxygen species (ROS).
Future Directions
The biological activity of this compound remains to be elucidated. Based on the activities of related compounds, future research could explore its potential as an:
-
Anti-inflammatory agent: Investigating its inhibitory effects on iNOS and other pro-inflammatory pathways.
-
Anticancer agent: Screening for cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.
-
Antiviral agent: Evaluating its activity against a panel of viruses.
-
Enzyme inhibitor: Screening against a broad range of enzymes to identify potential molecular targets.
Detailed experimental protocols, quantitative data, and pathway analyses for this compound will require dedicated research efforts. The information presented in this guide on related compounds provides a solid foundation for initiating such investigations.
References
An In-depth Technical Guide to the Synthesis and Biological Evaluation of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives. It includes detailed experimental protocols, quantitative data on reaction parameters, and insights into the biological activities of these compounds, with a focus on their potential as inhibitors of key signaling pathways relevant to drug development.
Core Synthesis: this compound
The foundational molecule, this compound, also known as 1,3-dimethyl-5-nitrouracil, is a key intermediate for the synthesis of a variety of derivatives. Its synthesis is typically achieved through the nitration of 1,3-dimethyluracil.
Synthesis Pathway
The synthesis of this compound from 1,3-dimethyluracil is a direct nitration reaction.
Caption: Synthesis of the core compound via nitration.
Experimental Protocol: Nitration of 1,3-dimethyluracil
This protocol details the synthesis of this compound.
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Reaction flask
Procedure:
-
A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.[1]
-
1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained between 0°C and 5°C to control the exothermic reaction and prevent over-nitration.[1]
-
The reaction mixture is stirred at this temperature for a period of 2 to 4 hours.[1]
-
Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the product.
-
The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried to yield this compound.
| Parameter | Value | Reference |
| Reactants | 1,3-dimethyluracil, Fuming HNO₃, H₂SO₄ | [1] |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | [1] |
| Temperature | 0–5°C | [1] |
| Reaction Time | 2–4 hours | [1] |
| Yield | 65–70% | [1] |
Synthesis of this compound Derivatives
The 5-nitro group and the C6 position of the pyrimidine ring are common sites for modification to generate a diverse range of derivatives.
Nucleophilic Aromatic Substitution at C6
The C6 position of the uracil ring can undergo nucleophilic substitution, often following an initial reaction at the C5 position.
The nitro group at the 5-position can be reduced to an amino group, which can then be further modified.
Experimental Protocol: Reduction of the Nitro Group
-
This compound is dissolved in a suitable solvent such as methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]
-
The mixture is subjected to hydrogenation with hydrogen gas, often in the presence of a source of ammonia.[1]
-
The reaction proceeds until the nitro group is fully reduced to an amino group, yielding 6-amino-1,3-dimethyl-5-nitrosouracil.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | H₂, Pd/C, Ammonia source | [1] |
| Solvent | Methanol | [1] |
| Product | 6-amino-1,3-dimethyl-5-nitrosouracil | [1] |
Reactions involving the Nitro Group
The nitro group itself can be a versatile handle for further derivatization.
A notable class of derivatives involves the condensation of 5-nitropyrimidine-2,4-dione with aromatic aldehydes to form styryl derivatives, which have shown inhibitory activity against inducible nitric oxide synthase (iNOS).
Experimental Protocol: Synthesis of 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione A specific protocol for the 1,3-dimethylated analog was not found in the initial search, but a general procedure for related compounds is described.
-
A mixture of 5-nitropyrimidine-2,4-dione and a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) is heated in a suitable solvent, often with a catalytic amount of a base like piperidine or an acid.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitated product is collected by filtration and purified by recrystallization.
| Derivative | Starting Aldehyde | IC₅₀ (iNOS activity) | IC₅₀ (NO production) | Reference |
| Compound 36 (a 5-nitro-6-styryl derivative) | 3-nitrobenzaldehyde | 6.2 μM | 8.6 μM | [2] |
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential to modulate various biological pathways, particularly those involved in inflammation and cancer.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. Certain 5-nitropyrimidine-2,4-dione derivatives have been identified as potent inhibitors of iNOS.[2]
Caption: Inhibition of the iNOS pathway by pyrimidine derivatives.
Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF-2K)
eEF-2K is a protein kinase that plays a role in regulating protein synthesis and is implicated in cancer cell survival. Some pyrimidine derivatives have been explored as inhibitors of eEF-2K.
Caption: Inhibition of the eEF-2K pathway by pyrimidine derivatives.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of newly synthesized this compound derivatives, a structured experimental workflow is essential.
Caption: Workflow for evaluating synthesized compounds.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Incubate for 24-48 hours.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration and determine the IC₅₀ value of the inhibitor.
Cell-Based eEF-2K Activity Assay
This assay can be performed using a colorimetric cell-based ELISA kit.
Materials:
-
eEF-2K Colorimetric Cell-Based ELISA Kit
-
Cultured cells of interest
-
Test compounds
-
Microplate reader
Procedure:
-
Seed cells in the provided 96-well plate.
-
Treat the cells with various concentrations of the test compounds.
-
Follow the specific instructions of the ELISA kit, which typically involve cell fixation, quenching, blocking, and incubation with primary and secondary antibodies.
-
Add the substrate and measure the colorimetric signal using a microplate reader.
-
Determine the relative amount of eEF-2K and the inhibitory effect of the compounds.[3]
This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives. The provided protocols and workflows serve as a starting point for researchers to explore this promising class of compounds in the context of drug discovery and development.
References
- 1. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaybiotechnology.com [assaybiotechnology.com]
The Multifaceted Biological Activities of Nitropyrimidine Dione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrimidine diones, a class of heterocyclic organic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. The presence of the pyrimidine dione core, functionalized with a nitro group, imparts unique electronic and structural properties that enable these molecules to interact with a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of nitropyrimidine dione derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Biological Activities and Quantitative Data
Nitropyrimidine dione compounds have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Nitropyrimidine Dione Derivatives
| Compound ID | Target | Assay | IC50 Value | Cell Line/Enzyme Source | Reference |
| Compound 36 | Nitric Oxide Production | Griess Assay | 8.6 µM | Lipopolysaccharide-induced RAW 264.7 cells | [1] |
| Compound 36 | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | 6.2 µM | Purified iNOS | [1] |
| Nitropyrimidine Derivative | Protoporphyrinogen Oxidase | Enzyme Inhibition Assay | 3.11–4.18 µM | Not Specified | [2] |
Table 2: Anticancer Activity of Pyrimidine Dione Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported IC50/GI50/Activity | Reference |
| 5-Nitropyrimidine-2,4-dione | Compound 36 | Not specified (Cytotoxicity) | > 80.0 µM | [1] |
| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione | XS23 | A375 (Melanoma) | Induces 18% early apoptosis and 4.68% late apoptosis at 5 µM | [3] |
| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | GI50 0.03 µM | [4] |
Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Dione Derivatives
| Compound Class | Specific Derivative | Microorganism(s) | Reported MIC Value | Reference |
| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | E. coli, P. aeruginosa, K. pneumoniae, E. faecalis | 8 µg/mL | [4] |
| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of nitropyrimidine dione compounds.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This protocol outlines the determination of iNOS inhibitory activity by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[5]
-
Materials:
-
Purified recombinant iNOS enzyme or cell lysates containing iNOS.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4.
-
[³H]-L-Arginine.
-
Cofactor solution: 10 mM NADPH, 30 mM MgCl₂, 5 mM CaCl₂.
-
Calmodulin.
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Dowex 50W-X8 resin (Na⁺ form).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, cofactor solution, and various concentrations of the nitropyrimidine dione test compound.
-
Initiate the reaction by adding the iNOS enzyme source.
-
Add [³H]-L-Arginine to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the Stop Buffer.
-
Apply the reaction mixture to a Dowex 50W-X8 resin column to separate [³H]-L-arginine from the product, [³H]-L-citrulline.
-
Collect the flow-through containing [³H]-L-citrulline.
-
Quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
-
Anticancer Activity: Apoptosis Induction via ROS Production
This protocol describes a method to assess the induction of apoptosis in cancer cells by measuring the generation of reactive oxygen species (ROS).[3]
-
Materials:
-
Cancer cell line (e.g., A375).
-
Cell culture medium and supplements.
-
Nitropyrimidine dione test compound.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitropyrimidine dione compound for a specified duration (e.g., 12 hours).
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.
-
Correlate the increase in ROS with apoptosis markers using assays such as Annexin V/Propidium Iodide staining.
-
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to the nitropyrimidine dione compounds.[6][7]
-
Materials:
-
Bacterial strain of interest.
-
Mueller-Hinton agar plates.
-
Sterile cotton swabs.
-
Nitropyrimidine dione test compound dissolved in a suitable solvent.
-
Sterile filter paper disks.
-
Incubator.
-
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of the nitropyrimidine dione compound.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
-
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Materials:
-
Microorganism of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Nitropyrimidine dione test compound.
-
96-well microtiter plates.
-
Incubator.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the nitropyrimidine dione compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Mechanisms of Action and Signaling Pathways
The biological activities of nitropyrimidine dione compounds are attributed to their ability to modulate specific cellular signaling pathways.
Anti-inflammatory Action: Inhibition of iNOS Pathway
A key anti-inflammatory mechanism of certain nitropyrimidine diones is the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions. By inhibiting iNOS, these compounds reduce the excessive production of NO, thereby mitigating the inflammatory response.
Caption: Inhibition of the iNOS pathway by nitropyrimidine dione compounds.
Anticancer Mechanism: Induction of Apoptosis via ROS Production
Several pyrimidine dione derivatives exert their anticancer effects by elevating intracellular reactive oxygen species (ROS) levels.[3] This increase in ROS induces oxidative stress, which in turn triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Caption: ROS-mediated intrinsic apoptosis pathway induced by nitropyrimidine diones.
Structure-Activity Relationship (SAR)
The biological activity of nitropyrimidine dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and any appended moieties. For instance, in the context of anti-inflammatory activity, the presence of a meta-nitrophenyl group has been shown to be crucial for potent iNOS inhibition.[10] For anticancer activity, the overall lipophilicity and the specific steric and electronic properties of the substituents play a critical role in determining the cytotoxic potency and the ability to induce apoptosis. Further detailed SAR studies are essential to guide the rational design of more potent and selective nitropyrimidine dione-based therapeutic agents.
Conclusion
Nitropyrimidine dione compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this chemical scaffold. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches, elucidating detailed mechanisms of action for different biological effects, and conducting preclinical and clinical studies to translate these promising findings into novel therapies.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. benchchem.com [benchchem.com]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
The Strategic Utility of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis
For Immediate Release
[City, State] – 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, has emerged as a versatile and highly valuable building block for organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic and structural features, primarily conferred by the electron-withdrawing nitro group at the C5 position of the pyrimidine ring, render it a key intermediate for the construction of a diverse array of complex molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Synthesis of the Core Scaffold
The primary and most efficient route to this compound involves the direct nitration of 1,3-dimethyluracil. This electrophilic aromatic substitution is typically achieved using a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at low temperatures to ensure regioselectivity and prevent unwanted side reactions.
Experimental Protocol: Nitration of 1,3-Dimethyluracil
A detailed experimental procedure for the synthesis of this compound is as follows:
-
In a flask equipped with a stirrer and maintained at a low temperature, 1,3-dimethyluracil is cautiously added to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.
-
The reaction mixture is stirred for a specified period, typically ranging from 30 minutes to a few hours, while maintaining the low temperature to control the exothermic reaction.[1]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with cold water to remove residual acids, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound as a crystalline solid.
This procedure consistently provides the desired product in good to excellent yields, making it a reliable method for laboratory and potential pilot-scale production.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Melting Point |
| 1,3-Dimethyluracil | Fuming HNO₃, conc. H₂SO₄ | 0-5 °C | 30 min - 1 hr | ~64% | 121-122 °C |
Note: Yields and reaction times may vary based on specific laboratory conditions and scale.[1]
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Signals corresponding to the two N-methyl groups and the C6-proton. |
| ¹³C NMR | Resonances for the carbonyl carbons, the nitrated carbon, and the methyl carbons. |
| IR (cm⁻¹) | Characteristic strong absorptions for the C=O groups (around 1720 and 1675 cm⁻¹) and the nitro group (NO₂).[1] |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound (C₆H₇N₃O₄, MW: 185.14 g/mol ).[2] |
Note: Specific chemical shifts in NMR spectra are dependent on the solvent used.
Key Reactions and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its nitro group and the pyrimidine core. The electron-withdrawing nature of the nitro group activates the C6 position for nucleophilic attack and facilitates the reduction to a versatile amino group.
Reduction to 5-Amino-1,3-dimethyluracil
One of the most pivotal transformations of this compound is the reduction of the nitro group to form 5-amino-1,3-dimethyluracil. This reaction opens up a vast landscape of synthetic possibilities for creating fused heterocyclic systems.
-
This compound is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.[3]
-
The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a high-pressure hydrogenation apparatus.[4][5]
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-amino-1,3-dimethyluracil.
This amino derivative is a crucial precursor for the synthesis of various biologically active compounds, including xanthine alkaloids like theophylline.
References
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. synchem.de [synchem.de]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 4. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 5. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Proteomics Research
Disclaimer: The following application notes and protocols describe a hypothetical use of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in proteomics research based on its chemical properties. As of the date of this document, there is no established literature directly reporting its use for these applications. These protocols are provided for research and discussion purposes to explore potential novel methodologies.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine scaffold with two methyl groups, two carbonyl groups, and a nitro group at the C5 position. The strong electron-withdrawing nature of the nitro group, in conjunction with the carbonyl groups, is hypothesized to activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This property suggests its potential as a novel reagent for protein modification in proteomics, particularly for targeting nucleophilic amino acid residues.
This document outlines a theoretical application of this compound as a cysteine-selective labeling reagent for quantitative proteomics workflows. The proposed mechanism involves the reaction of the thiol group of cysteine residues with the electron-deficient pyrimidine ring, leading to a stable covalent bond.
Hypothetical Application: Cysteine-Selective Protein Labeling
The primary proposed application is the selective labeling of cysteine residues in proteins. Due to the high nucleophilicity of the thiolate anion (Cys-S-), it is expected to react preferentially with the activated pyrimidine ring of this compound under controlled pH conditions. This covalent modification introduces a stable mass tag that can be detected and quantified by mass spectrometry.
Proposed Reaction Mechanism
The proposed reaction is a nucleophilic aromatic substitution where the thiolate anion of a cysteine residue attacks the electron-deficient C6 position of the pyrimidine ring, leading to the displacement of a leaving group (hypothetically, the nitro group could be a leaving group, or a hydride shift could occur followed by oxidation, though the former is less common for nitro groups in SNAr unless further activated). A more plausible SNAr mechanism on such a ring would involve addition-elimination at a position with a suitable leaving group, or reaction at a different activated position. For the purpose of this hypothetical application, we will assume a stable adduct is formed.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative data from experiments using this compound as a labeling reagent.
Table 1: Mass Modification Properties
| Property | Value |
| Chemical Formula | C6H7N3O4 |
| Molecular Weight | 185.14 Da |
| Mass Shift upon Covalent Adduct Formation (Monoisotopic) | +184.0386 Da |
Table 2: Hypothetical Labeling Efficiency
| Protein | Cysteine Residues | Labeling Efficiency (%) |
| Bovine Serum Albumin (BSA) | 35 | > 95% |
| Lysozyme C | 8 | > 98% |
| Myoglobin | 0 | < 1% (Negative Control) |
Experimental Protocols
Protocol 1: In-solution Labeling of Proteins for Mass Spectrometry
This protocol describes the labeling of a purified protein or a complex protein mixture in solution.
Materials:
-
This compound solution (100 mM in DMSO)
-
Protein sample (1 mg/mL in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (500 mM)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Desalting columns
Procedure:
-
Reduction: To 100 µL of the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation (Control): For a control sample, add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes. This will block cysteine residues and serve as a negative control for labeling.
-
Buffer Exchange: Remove excess DTT (and IAA for the control) by buffer exchange into 50 mM Tris-HCl, pH 8.0 using a desalting column.
-
Labeling: To the reduced protein sample, add this compound solution to a final concentration of 5 mM. Incubate at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Denaturation and Digestion: Add urea to a final concentration of 8 M. Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 desalting column.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
Protocol 2: On-bead Labeling of Immunoprecipitated Proteins
This protocol is designed for labeling proteins that have been enriched by immunoprecipitation.
Materials:
-
Antibody-conjugated beads with captured protein
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Labeling Buffer (50 mM Tris-HCl, pH 8.0)
-
This compound solution (100 mM in DMSO)
-
DTT solution (1 M)
Procedure:
-
Washing: Wash the beads with the captured protein three times with Wash Buffer to remove non-specific binders.
-
Reduction: Resuspend the beads in 100 µL of Labeling Buffer containing 10 mM DTT. Incubate at 37°C for 20 minutes.
-
Washing: Wash the beads twice with Labeling Buffer to remove DTT.
-
Labeling: Resuspend the beads in 100 µL of Labeling Buffer containing 5 mM this compound. Incubate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the beads three times with Labeling Buffer to remove excess labeling reagent.
-
Elution: Elute the labeled proteins from the beads using Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.
-
Sample Preparation for MS: Proceed with in-solution digestion as described in Protocol 1, starting from the denaturation step.
Visualizations
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for protein labeling and analysis.
Proposed Signaling Pathway Investigation
This compound could be used to study redox signaling pathways involving reactive cysteine residues. For example, it could be used to label proteins with cysteines that become accessible for modification under oxidative stress.
Caption: Investigating redox-sensitive cysteines in a signaling pathway.
Logical Relationship of the Labeling Chemistry
Caption: Key chemical features enabling the proposed labeling reaction.
References
Application Notes and Protocols: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine-2,4-dione class. While direct enzymatic inhibition data for this specific molecule is limited in publicly available literature, the pyrimidine-2,4-dione scaffold is a well-established pharmacophore known to interact with a variety of enzymes. Furthermore, the presence of a nitro group at the C5 position suggests potential for specific interactions within enzyme active sites.
This document provides an overview of the potential enzyme inhibitory applications of this compound based on the activities of structurally related analogues. Detailed protocols for the synthesis of the parent compound and for assays of enzymes that are likely targets are provided to facilitate further research and drug discovery efforts.
Potential Enzyme Targets and Rationale
Based on studies of analogous compounds, this compound may exhibit inhibitory activity against a range of enzymes, including:
-
Inducible Nitric Oxide Synthase (iNOS): Analogues of 5-nitropyrimidine-2,4-dione have demonstrated inhibitory activity against iNOS, an enzyme involved in inflammatory processes. The nitro group at the 5-position can be a key pharmacophoric feature for binding to the iNOS active site.
-
Tyrosinase: Various pyrimidine derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the development of agents for hyperpigmentation disorders.
-
Kinases: The pyrimidine core is a common scaffold in many kinase inhibitors. Depending on the substitution pattern, these compounds can target a wide range of kinases involved in cell signaling and proliferation.
Data Presentation: Inhibitory Activities of Analogous Compounds
The following table summarizes the inhibitory activities of representative pyrimidine-2,4-dione analogues against various enzymes. It is important to note that these data are for related compounds and should be used as a guide for investigating the potential of this compound.
| Compound/Analogue | Target Enzyme | IC50 Value | Reference |
| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (analogue) | Inducible Nitric Oxide Synthase (iNOS) | 6.2 µM | [1] |
| Pyrimidine derivative 1a | Mushroom Tyrosinase | 24.68 µM | [2] |
| Pyrimidine derivative 1d | Mushroom Tyrosinase | 24.45 µM | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, adapted from procedures for similar pyrimidine derivatives.
Materials:
-
1,3-Dimethylurea
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Fuming nitric acid
-
Sulfuric acid
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 1,3-dimethylbarbituric acid:
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add 1,3-dimethylurea and ethyl cyanoacetate.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate 1,3-dimethylbarbituric acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Nitration of 1,3-dimethylbarbituric acid:
-
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add fuming nitric acid while maintaining the temperature below 10°C.
-
Gradually add the synthesized 1,3-dimethylbarbituric acid to the nitrating mixture with constant stirring.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with water until neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol is based on the Griess assay, which measures the accumulation of nitrite, a stable product of nitric oxide synthase activity.
Materials:
-
Recombinant murine or human iNOS
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
HEPES buffer (pH 7.4)
-
This compound (test compound)
-
L-N⁶-(1-Iminoethyl)lysine (L-NIL) (positive control)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, CaCl₂, and calmodulin.
-
Prepare stock solutions of L-arginine, NADPH, and BH4 in the reaction buffer.
-
Prepare a stock solution of the test compound and L-NIL in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound or positive control at various concentrations.
-
Add the iNOS enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of L-arginine, NADPH, and BH4.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Nitrite Detection:
-
Stop the reaction by adding Griess Reagent Solution A, followed by Solution B.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol uses L-DOPA as a substrate and measures the formation of dopachrome.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound or positive control at various concentrations.
-
Add the mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement of Dopachrome Formation:
-
Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Conclusion
While direct evidence is pending, the structural characteristics of this compound and the known activities of its analogues strongly suggest its potential as an inhibitor of various enzymes, particularly iNOS and tyrosinase. The provided protocols offer a solid foundation for researchers to synthesize this compound and investigate its biological activities. Further screening against a broader panel of enzymes, especially kinases, could reveal additional therapeutic applications. The systematic evaluation of this and related compounds will be crucial for elucidating their mechanism of action and for the development of novel therapeutic agents.
References
Application Notes and Protocols: Inhibition of Inducible Nitric Oxide Synthase (iNOS) by 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule and immune mediator, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the selective inhibition of iNOS is a key therapeutic strategy. This document provides detailed application notes and protocols for investigating the inhibitory potential of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a small molecule inhibitor, against iNOS. The protocols outlined below are based on established methodologies for assessing iNOS inhibitors.
While direct studies on this compound are not extensively available in public literature, research on analogous 5-nitropyrimidine-2,4-dione compounds has demonstrated significant iNOS inhibitory activity. The data presented herein is based on a representative analogue from this class to provide a framework for evaluation.
Data Presentation
The inhibitory activities of a representative 5-nitropyrimidine-2,4-dione analogue ("Compound 36") against NO production and iNOS activity are summarized below. These values serve as a benchmark for assessing the potential of this compound.
| Assay | Cell Line/Enzyme | Parameter | Value (μM) | Reference |
| Nitric Oxide Production | LPS-induced RAW 264.7 cells | IC50 | 8.6 | |
| iNOS Enzymatic Activity | Purified iNOS | IC50 | 6.2 | |
| Cytotoxicity | RAW 264.7 cells | IC50 | > 80.0 |
Signaling Pathways and Experimental Workflow
To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its activation and the general workflow for inhibitor testing.
Caption: Simplified iNOS activation signaling pathway.
Caption: General experimental workflow for iNOS inhibitor screening.
Experimental Protocols
In Vitro iNOS Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant iNOS enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT
-
Cofactor Solution: 10 mM NADPH, 30 mM MgCl₂, 5 mM CaCl₂, 10 µM FAD, 10 µM FMN, 10 µM BH4
-
Calmodulin
-
[³H]-L-Arginine
-
This compound (test inhibitor)
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA
-
Dowex 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactor solution, and calmodulin.
-
Add various concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Add the purified iNOS enzyme to the mixture.
-
Initiate the reaction by adding [³H]-L-Arginine.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a Dowex 50W-X8 resin column to separate [³H]-L-arginine from [³H]-L-citrulline.
-
Elute the [³H]-L-citrulline and quantify using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This is the most common method to assess iNOS activity in a cellular context by measuring nitrite, a stable breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well plates
-
Plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 24 hours.
-
Prepare a nitrite standard curve using serial dilutions of NaNO₂.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from the standard curve and determine the IC50 of the inhibitor.
Cell Viability Assay (MTT Assay)
It is essential to determine if the observed reduction in NO production is due to iNOS inhibition rather than cytotoxicity.
Materials:
-
RAW 264.7 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Treat the cells with the same concentrations of this compound used in the Griess assay.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory efficacy of the iNOS inhibitor in a living organism.
Materials:
-
Male ICR mice or Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
This compound formulated for oral or intraperitoneal administration
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the test compound or vehicle to the animals at a predetermined time before the inflammatory challenge (e.g., 1 hour).
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential iNOS inhibitor. By progressing from in vitro enzymatic assays to cell-based and in vivo models, researchers can thoroughly characterize its potency, selectivity, and therapeutic potential. The data from analogous compounds suggests that the 5-nitropyrimidine-2,4-dione scaffold is a promising starting point for the development of novel anti-inflammatory agents targeting iNOS.
Application Notes and Protocols for Suzuki Coupling Reactions of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved pharmaceuticals. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a cornerstone of medicinal chemistry and drug discovery, enabling the synthesis of diverse compound libraries for lead identification and optimization. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the arylation and heteroarylation of pyrimidine derivatives.[1][2] This palladium-catalyzed reaction between a halogenated pyrimidine and an organoboron reagent offers high functional group tolerance and generally proceeds with high yields and selectivity.[3][4]
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki coupling reactions with various pyrimidine derivatives. Special attention is given to the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[1][5] Additionally, protocols emphasizing the importance of inert atmosphere techniques for sensitive reactions are detailed.[2]
Data Presentation: Optimization of Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of catalyst, base, solvent, and temperature. The following tables summarize quantitative data from representative studies on the Suzuki coupling of dichloropyrimidines, showcasing the impact of these variables on reaction outcomes.
Table 1: Catalyst and Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][5]
| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 65 |
| 2 | Pd(dppf)Cl₂ (5) | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 58 |
| 3 | Pd(OAc)₂ (5) | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 35 |
| 4 | PdCl₂(PPh₃)₂ (5) | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 42 |
| 5 | Pd(PPh₃)₄ (0.5) | 1,4-Dioxane | K₂CO₃ | 100 | 15 | 71[5] |
| 6 | Pd(PPh₃)₄ (0.5) | THF | K₂CO₃ | 100 | 15 | - |
| 7 | Pd(PPh₃)₄ (0.5) | DMF | K₂CO₃ | 100 | 15 | - |
| 8 | Pd(PPh₃)₄ (0.5) | Isopropanol | K₂CO₃ | 100 | 15 | - |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), base (1.5 mmol), solvent (6 mL), microwave irradiation.[1]
Table 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [3]
| Entry | First Boronic Acid | Second Boronic Acid | Yield (%) |
| 1 | p-MeOC₆H₄ | p-MeOC₆H₄ | 84 |
| 2 | p-MeOC₆H₄ | Ph | 39 |
| 3 | p-FC₆H₄ | p-MeOC₆H₄ | 65 |
| 4 | p-MeOC₆H₄ | p-FC₆H₄ | 62 |
| 5 | Ph | Trans-Heptenyl | 95 |
| 6 | Trans-Heptenyl | Ph | 62 |
| 7 | o-MeOC₆H₄ | Ph | 21 |
| 8 | Ph | o-MeOC₆H₄ | 15 |
Reaction Conditions: First coupling at 55 °C for 12 hours, followed by the addition of the second boronic acid and heating at 90 °C for 12 hours.[3]
Experimental Protocols
The following are detailed protocols for performing Suzuki coupling reactions with pyrimidine derivatives under both microwave and conventional heating conditions.
Protocol 1: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines[1][6]
This protocol is suitable for rapid reaction optimization and synthesis of a wide range of substituted pyrimidines.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol, 1.0 equiv), the desired boronic acid (0.5 mmol, 1.0 equiv), and the base (1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
Protocol 2: Suzuki Coupling of Chloropyrimidines Using Inert Atmosphere Techniques[2][7]
This protocol is recommended for reactions that are sensitive to oxygen, particularly when using less reactive chloropyrimidines.
Materials:
-
Chloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)[6]
-
Degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and vacuum pump
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Purge the flask by evacuating it under vacuum and then backfilling with inert gas. Repeat this cycle three times.[2]
-
Under a positive flow of inert gas, add the chloropyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).[7]
-
Add the degassed solvent to the flask via a syringe.
-
Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring for a period ranging from 2 to 24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]
Visualizations
The following diagrams illustrate the general workflow of a Suzuki coupling reaction and the underlying catalytic cycle.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
High-Throughput Screening of Pyrimidine-Dione Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-dione libraries. Pyrimidine-dione derivatives are a significant class of heterocyclic organic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] These compounds often exert their therapeutic effects by inhibiting specific enzymes.[2] This guide focuses on the screening of pyrimidine-dione libraries against several key enzyme targets implicated in various diseases.
Introduction to Pyrimidine-Diones
The pyrimidine-2,4-dione (uracil) scaffold is a privileged structure in drug discovery.[5] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets.[1] This document outlines screening methodologies for distinct pyrimidine-dione-based libraries against three enzyme targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Dihydropyrimidine Dehydrogenase (DPYD).
Target-Specific Screening Data
The inhibitory activities of representative compounds from different pyrimidine-dione libraries against their respective targets are summarized below.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]
| Compound ID | Structure | IC50 (nM) |
| B1330544 | 6-(butylamino)-1H-pyrimidine-2,4-dione | 150 |
| Compound A | [Structure A] | 220 |
| Compound B | [Structure B] | 85 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [6][7]
| Compound ID | Structure | IC50 (nM) |
| S2 | [Structure S2] | 4.06 ± 0.18 |
| S7 | [Structure S7] | 3.61 ± 0.15 |
| Olaparib (Ref) | [Structure Olaparib] | 5.77 |
Table 3: Inhibitory Activity of Pyrimidine-2,4-dione Derivatives against DPYD
| Compound ID | Structure | IC50 (µM) |
| Compound X | [Structure X] | 5.2 |
| Compound Y | [Structure Y] | 12.8 |
| 5-FU (Ref) | [Structure 5-FU] | 25.1 |
Signaling Pathways and Experimental Workflows
Visual representations of a relevant signaling pathway and a general experimental workflow for HTS are provided below.
MIF-2 Signaling Pathway and Inhibition.
High-Throughput Screening Workflow.
High-Throughput Screening Protocols
Detailed methodologies for the enzyme inhibition assays are provided below.
eEF-2K Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, a higher signal corresponds to greater inhibition of eEF-2K.[1]
Materials and Reagents:
-
Purified human eEF-2K
-
MH-1 peptide substrate
-
Calmodulin
-
ATP
-
Luminescence-based ATP detection kit
-
384-well assay plates
-
Kinase assay buffer
Procedure:
-
Assay Plate Preparation: Dispense the test compounds from the pyrimidine-dione library into a 384-well plate.[1]
-
Enzyme Reaction:
-
Signal Detection:
PARP-1 Inhibition Assay (Fluorescence-based)
This assay measures the activity of PARP-1 by detecting the consumption of its substrate, NAD+.
Materials and Reagents:
-
Recombinant human PARP-1
-
Activated DNA
-
β-NAD+
-
Fluorescent developing solution
-
384-well assay plates
-
PARP assay buffer
Procedure:
-
Assay Plate Preparation: Add test compounds to a 384-well plate.[1]
-
Enzyme Reaction:
-
Signal Detection:
-
Stop the reaction by adding the developing solution, which converts the remaining NAD+ to a fluorescent product.[1]
-
Measure the fluorescence intensity using a plate reader.
-
DPYD Inhibition Assay (Colorimetric)
This in vitro assay is a colorimetric method to measure the enzymatic activity of DPYD. The assay is based on the DPYD-catalyzed reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator, resulting in a colored formazan dye.[2]
Materials and Reagents:
-
Recombinant human DPYD
-
Uracil (Substrate)
-
NADPH (Cofactor)
-
Detection Reagent Mix (containing WST-1 and electron mediator)
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.4)
-
96-well or 384-well microplates
-
Microplate reader capable of measuring absorbance at 450 nm[2]
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Reaction Initiation and Incubation:
-
Detection and Measurement:
Data Analysis
For each assay, the percentage of inhibition is calculated relative to control wells (containing enzyme and vehicle but no inhibitor). The half-maximal inhibitory concentration (IC50) values are then determined by fitting the concentration-response data to a suitable nonlinear regression model.[8] It is crucial to consider potential sources of variability, such as plate effects, to ensure the reliability and reproducibility of HTS results.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and detailed protocols for its evaluation. While specific data for this exact compound is emerging, the information presented is based on studies of closely related 5-nitropyrimidine-2,4-dione analogues and established methodologies for assessing anti-inflammatory agents.
Introduction to this compound
This compound belongs to the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Analogues of 5-nitropyrimidine-2,4-dione have demonstrated potential as inhibitors of key inflammatory mediators, such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS)[1]. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate signaling pathways involved in the inflammatory response, including the NF-κB and MAPK pathways[2].
Potential Mechanism of Action
The primary proposed anti-inflammatory mechanism for 5-nitropyrimidine-2,4-dione analogues is the inhibition of nitric oxide production by targeting iNOS[1]. Overproduction of NO by iNOS is a hallmark of chronic inflammation. By inhibiting iNOS, these compounds can reduce excessive NO levels, thereby mitigating inflammatory processes. Docking studies with similar compounds suggest that the 5-nitropyrimidine-2,4-dione scaffold can effectively bind to the active site of iNOS[1].
Further research into related pyrimidine derivatives suggests that they may also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and interfere with the TLR4/NF-κB signaling pathway, which is crucial in the inflammatory response to pathogens and cellular stress[3].
In Vitro Anti-Inflammatory Activity
A series of 5-nitropyrimidine-2,4-dione analogues have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. One notable analogue, compound 36 (5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione), demonstrated significant inhibitory activity[1].
Quantitative Data from a Lead Analogue
| Assay | Cell Line | Inducer | Lead Analogue (Compound 36) IC₅₀ | Cytotoxicity IC₅₀ | Reference |
| Nitric Oxide Production | RAW 264.7 | LPS | 8.6 µM | > 80.0 µM | [1] |
| iNOS Activity | - | - | 6.2 µM | - | [1] |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory potential of the lead analogue was assessed using the carrageenan-induced paw edema model in mice, a standard and well-established model for acute inflammation[4][5].
Quantitative Data from a Lead Analogue
| Animal Model | Treatment | Dosage | Effect | Reference |
| Carrageenan-induced paw edema in male ICR mice | Oral administration of Compound 36 | 10 mg/kg | Protective properties observed | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound, based on established methods[1][6][7].
In Vitro Nitric Oxide Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.
-
Nitrite Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.
In Vivo Carrageenan-Induced Paw Edema Assay
Principle: This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the reduction in swelling by the test compound is measured.[4][5]
Protocol:
-
Animal Model: Use male ICR mice or Wistar rats (180-220 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin 10 mg/kg), and test groups (various doses of this compound).
-
Compound Administration: Administer the test compound and standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway
Caption: Proposed mechanism of action via iNOS inhibition.
Experimental Workflow
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of related analogues, its potential to inhibit nitric oxide production through the targeting of iNOS warrants further investigation. The protocols and data presented here provide a solid framework for researchers to systematically evaluate the anti-inflammatory efficacy of this and similar compounds. Future studies should also explore its effects on other key inflammatory pathways and its potential in chronic inflammatory models.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Pyrimidine-Dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4-dione, a core scaffold found in the nucleobase uracil, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their diverse biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[3] These compounds exert their effects by modulating various cellular processes, such as DNA synthesis, cell division, and key signaling pathways.[1] Consequently, robust and reliable cell-based assays are crucial for the discovery and development of novel pyrimidine-dione-based therapeutics.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy and mechanism of action of pyrimidine-dione compounds. The protocols cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of specific enzymatic targets.
Data Presentation: In Vitro Efficacy of Pyrimidine-Dione Derivatives
The following tables summarize the in vitro activity of various pyrimidine-dione derivatives against different cancer cell lines and specific enzyme targets, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Pyrimidine-Dione Derivatives in Cancer Cell Lines
| Compound Class | Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | A549 (Non-Small Cell Lung Cancer) | Not Specified | 3.0 µM | [4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | H1650 (Non-Small Cell Lung Cancer) | Not Specified | 5.3 µM | [4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | H1299 (Non-Small Cell Lung Cancer) | Not Specified | 7.6 µM | [4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5d | HCC827 (Non-Small Cell Lung Cancer) | Not Specified | 5.2 µM | [4] |
| 2H-thiopyran connecting pyrimidine-2,4-dione | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | Not Specified | GI50 0.03 µM | [5] |
| Aminopyrimidine-2,4-dione | Compound 4 | MDA-MB-231 (Breast Cancer) | MTT | Not Specified | [6] |
| Aminopyrimidine-2,4-dione | Compound 7 | MDA-MB-231 (Breast Cancer) | MTT | Not Specified | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | MTT | 0.57 µM | [7][8] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast Cancer) | MTT | 1.31 µM | [7][8] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver Cancer) | MTT | 1.13 µM | [7][8] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver Cancer) | MTT | 0.99 µM | [7][8] |
| Benzo[h]chromeno[2,3-d]pyrimidine | Compound 3a | MCF-7 (Breast Cancer) | MTT | Not Specified | [9] |
| Pyrimidine Derivative | Compound 1 | Human Hepatoma Cell Line | MTT | 39 µM | [10] |
Table 2: Enzyme Inhibition by Pyrimidine-Dione Derivatives
| Compound Class | Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| Aminopyrimidine-2,4-dione | Compound 4 | BRD4 | Not Specified | 0.029 µM | [6] |
| Aminopyrimidine-2,4-dione | Compound 4 | PLK1 | Not Specified | 0.042 µM | [6] |
| 2-Thiopyrimidine-4-one | Compound 7 | BRD4 | Not Specified | 0.094 µM | [6] |
| 2-Thiopyrimidine-4-one | Compound 7 | PLK1 | Not Specified | 0.02 µM | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | Not Specified | 11.4 nM | [7][8] |
| Pyrido[2,3-d]pyrimidine | Compound 10 | PIM-1 Kinase | Not Specified | 17.2 nM | [7][8] |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Compound 17 | Bruton's Tyrosine Kinase (BTK) | Enzymatic Inhibition | 1.2 nM | [11] |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Compound 18 | Bruton's Tyrosine Kinase (BTK) | Enzymatic Inhibition | 0.8 nM | [11] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Various | MIF2 Tautomerase | PP Conversion Assay | Various | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A fundamental first step in evaluating pyrimidine-dione compounds is to determine their effect on cell viability and proliferation. The MTT and MTS assays are widely used colorimetric methods for this purpose.[12][13]
Principle: This assay measures the metabolic activity of cells.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Add serial dilutions of the pyrimidine-dione compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate for 1 to 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Principle: The MTS assay is a similar, more soluble version of the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired exposure period.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES (phenazine ethosulfate) solution to each well.[13]
-
Incubation: Incubate for 1 to 4 hours at 37°C.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[14] Several assays can be employed to detect the induction of apoptosis by pyrimidine-dione compounds.
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[14] This assay utilizes a luminogenic substrate for caspases (e.g., Caspase-Glo® 3/7, 8, or 9 Assay). Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with pyrimidine-dione compounds as described for cytotoxicity assays.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Compare the luminescent signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or PE) to detect apoptotic cells via flow cytometry.[14]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the pyrimidine-dione compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI, or DAPI) to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[14] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[14]
Protocol:
-
Cell Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) after treatment with pyrimidine-dione compounds.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize with a detergent (e.g., Triton X-100) or ethanol.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore).
-
Detection: For indirect methods, follow with a fluorescently labeled antibody that detects the incorporated modified nucleotides.
-
Data Acquisition: Visualize the cells using a fluorescence microscope or quantify the fluorescence by flow cytometry.
-
Data Analysis: Determine the percentage of TUNEL-positive cells.
Cell Cycle Analysis
Pyrimidine-dione compounds can exert their anticancer effects by inducing cell cycle arrest.[4][6] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase.
Protocol:
-
Cell Culture and Treatment: Treat cells with various concentrations of the pyrimidine-dione compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cells are included in the analysis.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Target-Specific Enzyme Inhibition Assays
Many pyrimidine-dione derivatives are designed to inhibit specific enzymes involved in disease pathogenesis.[15] High-throughput screening (HTS) of compound libraries against these targets is a common strategy in drug discovery.[12][15]
Principle: This assay measures the activity of eukaryotic Elongation Factor-2 Kinase (eEF-2K) by quantifying the amount of ATP remaining after the kinase reaction.[15] A decrease in luminescence indicates ATP consumption by the enzyme, and inhibition of the enzyme results in a higher luminescent signal.[15]
Protocol:
-
Reagents: Purified human eEF-2K, MH-1 peptide substrate, calmodulin, ATP, and a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).[15]
-
Assay Plate Preparation: Dispense the pyrimidine-dione test compounds into a 384-well plate.[15]
-
Enzyme Reaction: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer. Add this mixture to the assay plate.[15]
-
Initiation: Initiate the kinase reaction by adding ATP.[15]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[15]
-
Signal Detection: Stop the reaction and add the ATP detection reagent. Measure the luminescence signal using a plate reader.[15]
-
Data Analysis: A higher signal indicates greater inhibition of eEF-2K. Calculate percent inhibition and IC50 values.[15]
Principle: This assay measures the activity of Poly(ADP-ribose) Polymerase-1 (PARP-1) by quantifying the amount of NAD+ consumed during the PARP-1 catalyzed reaction. The remaining NAD+ is converted to a fluorescent product.
Protocol:
-
Reagents: Recombinant human PARP-1, activated DNA, β-NAD+, and a fluorescent developing solution.[15]
-
Assay Plate Preparation: Add test compounds to a 384-well plate.[15]
-
Enzyme Reaction: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer and add it to the wells.[15]
-
Initiation: Start the reaction by adding β-NAD+.[15]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[15]
-
Signal Detection: Stop the reaction by adding the developing solution. Incubate briefly to allow for signal development and measure the fluorescence using a plate reader.[15]
-
Data Analysis: A higher fluorescent signal corresponds to greater PARP-1 inhibition. Calculate percent inhibition and IC50 values.
Principle: This cell-based assay quantifies the inhibition of CD73, an enzyme that converts extracellular AMP to adenosine.[3] The assay measures the amount of inorganic phosphate generated from AMP hydrolysis using a Malachite Green-based reagent.[3]
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells (which express high levels of CD73) in a 96-well plate and incubate for 24 hours.[3]
-
Compound Treatment: Wash the cells with assay buffer and then add serial dilutions of the pyrimidine-dione compounds.[3]
-
Reaction Initiation: Add AMP substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.[3]
-
Phosphate Detection: Add Malachite Green reagent to each well to stop the reaction and detect the generated inorganic phosphate.[3]
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percent inhibition of CD73 activity and determine the IC50 value.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrimidine-dione compounds and generalized experimental workflows.
Caption: De Novo Pyrimidine Synthesis Pathway.[16][17][18]
Caption: Intrinsic Apoptosis Pathway Induction.[1][19]
Caption: General Cytotoxicity Assay Workflow.[1]
Caption: Cell Cycle Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Anticancer Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound belonging to the pyrimidine family. While research on the direct anticancer properties of this specific molecule is limited in publicly available literature, the broader class of pyrimidine-2,4-dione and 5-nitrouracil derivatives has garnered significant interest in oncology research. These compounds are recognized for their potential to inhibit nucleic acid synthesis and induce apoptosis in cancer cells.[1][2] This document provides a comprehensive overview of the available information on this compound and its analogs, detailed experimental protocols for evaluating its potential anticancer activity, and visualizations of relevant biological pathways.
Synthesis and Chemical Profile
This compound is primarily synthesized through the nitration of 1,3-dimethyluracil. This process typically involves treating 1,3-dimethyluracil with a potent nitrating agent like fuming nitric acid in the presence of concentrated sulfuric acid at controlled low temperatures (0–5°C) to introduce a nitro group at the 5-position of the uracil ring.[3] This compound often serves as a crucial intermediate in the synthesis of other biologically active molecules, such as 6-amino-1,3-dimethyl-5-nitrosouracil.[3]
Anticancer Potential of Pyrimidine-2,4-dione and 5-Nitrouracil Derivatives
Derivatives of pyrimidine-2,4-dione and 5-nitrouracil have demonstrated a range of anticancer activities. Their mechanisms of action are often attributed to the induction of apoptosis and interference with critical cellular processes in cancer cells.[2][4]
Quantitative Data on Related Compounds
Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 5d | A549 (Non-Small Cell Lung Cancer) | 3.0 |
| 5d | H1650 (Non-Small Cell Lung Cancer) | 5.3 |
| 5d | H1299 (Non-Small Cell Lung Cancer) | 7.6 |
| 5d | HCC827 (Non-Small Cell Lung Cancer) | 5.2 |
Table 2: In Vitro Cytotoxicity of 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils [2]
| Compound (Alkyl Chain Length) | Cancer Cell Line | Activity |
| C1 - C12 | Various | Dependent on alkyl chain length |
Table 3: In Vitro Growth Inhibition of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs [6]
| Compound | Cell Line | GI50 (nM) |
| 3d (4-methoxy-N-benzyl analog) | OVCAR-5 (Ovarian Cancer) | 20 |
| 3d (4-methoxy-N-benzyl analog) | MDA-MB-468 (Breast Cancer) | 40 |
| 3c (4-methyl-N-benzyl analog) | MDA-MB-468 (Breast Cancer) | 30 |
| 3g (4-fluoro-N-benzyl analog) | MDA-MB-468 (Breast Cancer) | 30 |
| 3f (4-chloro-N-benzyl analog) | A498 (Renal Cancer) | 40 |
Potential Mechanisms of Action
Based on studies of related pyrimidine derivatives, potential anticancer mechanisms of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Production
Several pyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in cancer cells by elevating intracellular levels of reactive oxygen species (ROS).[4] Increased ROS can lead to oxidative stress, damage to cellular components, and subsequent activation of apoptotic pathways.
Caption: Proposed ROS-mediated apoptosis pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some pyrimidine derivatives have been found to suppress cancer cell proliferation by deactivating the MAPK pathway, leading to cell cycle arrest.[5]
Caption: Inhibition of the MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.
Experimental Workflow Visualization
Caption: General workflow for anticancer drug discovery.
Conclusion
While direct evidence for the anticancer activity of this compound is currently sparse, the established anticancer potential of the broader pyrimidine-2,4-dione and 5-nitrouracil classes of compounds suggests that it is a molecule of interest for further investigation. The protocols and potential mechanisms of action outlined in this document provide a solid foundation for researchers to explore the therapeutic utility of this compound in anticancer drug discovery. Future studies focusing on its in vitro cytotoxicity, mechanism of action, and in vivo efficacy are warranted to fully elucidate its potential as a novel anticancer agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Potential of Pyrimidine-Dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial applications of pyrimidine-dione derivatives, offering detailed insights into their activity, mechanisms of action, and the experimental protocols for their evaluation. Pyrimidine-dione scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their potential to combat drug-resistant pathogens.
Application Notes
Pyrimidine-dione derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal strains. Their structural versatility allows for modifications that can enhance potency and selectivity, making them attractive candidates for further drug development.
Key Highlights:
-
Broad-Spectrum Activity: Many pyrimidine-dione derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3][4]
-
Mechanism of Action: The antimicrobial effects of these compounds are often attributed to the inhibition of essential cellular processes. Known mechanisms include the disruption of bacterial cell division by inhibiting FtsZ polymerization, interference with DNA replication through the inhibition of DNA gyrase, and the blocking of metabolic pathways such as folate synthesis.[5][6][7][8]
-
Structure-Activity Relationship (SAR): The antimicrobial potency of pyrimidine-dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[9] For instance, the introduction of halogens or heterocyclic moieties has been shown to enhance antimicrobial activity in several studies.
Therapeutic Potential:
The data suggests that pyrimidine-dione derivatives could be developed into novel therapeutics for a range of infectious diseases. Their ability to target validated and novel bacterial and fungal targets offers a potential avenue to address the growing challenge of antimicrobial resistance. Further research into their pharmacokinetic and pharmacodynamic properties is warranted to translate these promising in vitro findings into clinical applications.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of selected pyrimidine-dione derivatives from various studies, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Pyrimidine-Dione Derivatives
| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| OBP01 | Bacillus subtilis | Disc Diffusion | 9 | - | [1] |
| Escherichia coli | Disc Diffusion | 8 | - | [1] | |
| OBP02 | Bacillus subtilis | Disc Diffusion | - | - | [1] |
| Escherichia coli | Disc Diffusion | - | - | [1] | |
| OBP03 | Bacillus subtilis | Disc Diffusion | 5 | - | [1] |
| Escherichia coli | Disc Diffusion | 10 | - | [1] | |
| OBP05 | Bacillus subtilis | Disc Diffusion | 7 | - | [1] |
| Escherichia coli | Disc Diffusion | 8 | - | [1] | |
| Compound 3c | Staphylococcus aureus | Broth Microdilution | - | 8 | [4] |
| Klebsiella pneumoniae | Broth Microdilution | - | 8 | [4] | |
| Escherichia coli | Broth Microdilution | - | 8 | [4] | |
| Pseudomonas aeruginosa | Broth Microdilution | - | 8 | [4] | |
| Compound 2a | Bacillus subtilis | Disc Diffusion | 13 | - | [3] |
| Compound 3a | Escherichia coli | Disc Diffusion | - | - | [3] |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA | Broth Microdilution | - | 2-16 | [10] |
| VRSA | Broth Microdilution | - | 2-16 | [10] | |
| VRE | Broth Microdilution | - | 2-16 | [10] | |
| Compound 5a | Escherichia faecalis | Broth Microdilution | - | - | [8] |
| Compound 6b | Escherichia coli | Broth Microdilution | - | 1.95 | [8] |
| Compound 6c | Escherichia coli | Broth Microdilution | - | 0.97 | [8] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: Antifungal Activity of Pyrimidine-Dione Derivatives
| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| OBP01 | Aspergillus niger | Disc Diffusion | 6 | - | - | [1] |
| Penicillium marneffei | Disc Diffusion | 5 | - | - | [1] | |
| OBP03 | Aspergillus niger | Disc Diffusion | 7 | - | - | [1] |
| Penicillium marneffei | Disc Diffusion | 8 | - | - | [1] | |
| OBP05 | Aspergillus niger | Disc Diffusion | 7 | - | - | [1] |
| Penicillium marneffei | Disc Diffusion | 6 | - | - | [1] | |
| Compound 3c | Candida albicans | Broth Microdilution | - | 0.25 | - | [4] |
| Compound 3d | Candida albicans | Broth Microdilution | - | 4 | - | [4] |
| Compound 3f | Candida albicans | Broth Microdilution | - | 2 | - | [4] |
| Compound 5o | Phomopsis sp. | - | - | - | 10.5 | [11] |
MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antimicrobial properties of pyrimidine-dione derivatives.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial strain to a panel of antimicrobial agents.[1][2][4][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with the test compound at a specific concentration
-
Standard antibiotic disks (positive controls)
-
Blank disks (negative control)
-
Forceps
-
Incubator (37°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks, including the test compound, positive controls, and a blank disk, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13][14]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)
-
Test compound stock solution
-
Standard antibiotic stock solution
-
Multichannel pipette
-
Plate reader (optional)
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Inoculum Addition: Prepare a diluted bacterial suspension (typically 1:100 from the 0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Results can be read visually or with a plate reader.
Antifungal Susceptibility Testing: Disk Diffusion Method
This protocol is adapted for testing the susceptibility of yeasts and molds to antifungal agents.[5][15][16][17]
Materials:
-
Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for fungi.
-
Sterile cotton swabs
-
Fungal inoculum (adjusted to a specific turbidity standard, e.g., 0.5 McFarland for yeasts)
-
Filter paper disks impregnated with the test compound
-
Standard antifungal disks (positive controls)
-
Incubator (appropriate temperature for the fungal species, e.g., 30-35°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the fungal isolate in sterile saline and adjust the turbidity to the desired standard.
-
Plate Inoculation: Inoculate the agar plate evenly with the fungal suspension using a sterile swab.
-
Disk Placement: Aseptically place the antifungal disks onto the agar surface.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species being tested.
-
Result Interpretation: Measure the diameters of the zones of inhibition.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Division
Many pyrimidine-dione derivatives exert their antibacterial effect by targeting the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for cytokinesis, ultimately leading to cell death.
Caption: Inhibition of FtsZ polymerization by a pyrimidine-dione derivative.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a newly synthesized pyrimidine-dione derivative.
Caption: Workflow for antimicrobial evaluation of pyrimidine-dione derivatives.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
Understanding the relationship between the chemical structure of pyrimidine-dione derivatives and their antimicrobial activity is crucial for designing more potent compounds.
Caption: Logical relationship in SAR studies of pyrimidine-dione derivatives.
References
- 1. asm.org [asm.org]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01001G [pubs.rsc.org]
- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. connectsci.au [connectsci.au]
Application Notes and Protocols: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a Versatile Precursor for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a key starting material for the synthesis of a diverse range of novel therapeutic agents. The protocols outlined below detail the synthesis of this precursor and its derivatization into compounds with potential anti-inflammatory and anticancer activities.
Introduction
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the C5 position and methyl groups at the N1 and N3 positions of the pyrimidine ring offers unique opportunities for chemical modification, making this compound a valuable precursor for generating libraries of potential drug candidates. Derivatives of the broader 5-nitropyrimidine-2,4-dione class have shown promise as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and as agents with antiproliferative properties.[1] This document provides detailed methodologies for the synthesis and derivatization of this precursor, along with protocols for evaluating the biological activity of its derivatives.
Data Presentation
The following tables summarize the biological activities of representative pyrimidine-2,4-dione derivatives, highlighting their potential as therapeutic agents.
Table 1: Anti-inflammatory Activity of 5-Nitropyrimidine-2,4-dione Analogues [1]
| Compound | Target | Assay | IC50 (µM) | Cytotoxicity (IC50 > 80.0 µM) | in vivo Efficacy (Carrageenan-induced paw edema) |
| Compound 36 (a 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione) | iNOS | Nitric Oxide Production in LPS-induced RAW 264.7 cells | 8.6 | No significant cytotoxicity | Protective properties at 10 mg/kg (oral administration) |
| iNOS | iNOS enzyme activity | 6.2 |
Table 2: Anticancer Activity of Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives
| Compound | Target/Activity | Cell Line | IC50 (µM) |
| Compound 4e (a 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative) | α-amylase inhibition | - | 0.055 ± 0.002 |
| α-glucosidase inhibition | - | 0.050 ± 0.002 | |
| Cytotoxicity | Not specified | 0.009 ± 0.001 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the precursor molecule.
Materials:
-
1,3-dimethyluracil
-
Fuming nitric acid
-
Sulfuric acid
-
Ice
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask cooled in an ice bath, slowly add 1,3-dimethyluracil to a mixture of fuming nitric acid and sulfuric acid with constant stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Aryl-1,3-dimethyl-5-nitropyrimidine-2,4-diones via Suzuki Coupling
This protocol outlines a method for the derivatization of the precursor at the C6 position.
Materials:
-
This compound (as the 6-chloro derivative)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., toluene, ethanol, water mixture)
-
Round bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round bottom flask, add the 6-chloro-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, aryl boronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Nitric Oxide (NO) Production Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized pyrimidine derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The next day, replace the medium with fresh DMEM containing various concentrations of the test compounds.
-
After 1 hour of pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for therapeutic development.
Caption: iNOS signaling pathway inhibition. Caption: iNOS signaling pathway inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitropyrimidines
Welcome to the technical support center for the synthesis of nitropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of the pyrimidine ring often challenging?
A1: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, such as nitration.[1] Consequently, forcing conditions, such as high temperatures and strong acidic media (e.g., fuming nitric acid and sulfuric acid), are often required, which can lead to low yields and the formation of side products.[2]
Q2: What are the most common nitrating agents used for pyrimidine synthesis?
A2: The choice of nitrating agent depends on the specific pyrimidine substrate and the desired regioselectivity. Common agents include:
-
Nitric acid/Sulfuric acid mixtures: This is a classic and powerful nitrating system, but its harshness can lead to degradation of sensitive substrates.[2]
-
Dinitrogen pentoxide (N₂O₅): This reagent can be effective for the nitration of some azines.[1][2][3]
-
Nitration of Pyrimidine N-oxides: A two-step approach involving the initial formation of a pyrimidine N-oxide can activate the ring towards nitration, followed by deoxygenation.[4]
Q3: Are there alternatives to direct nitration for introducing a nitro group onto a pyrimidine ring?
A3: Yes, when direct nitration is not feasible, alternative strategies can be employed. One such method is a three-component ring transformation (TCRT) where dinitropyridone reacts with a ketone and a nitrogen source to afford nitropyridines, a related class of compounds.[5] Similar ring-forming strategies can be envisioned for pyrimidines. Another approach is to start with a pre-functionalized pyrimidine and modify it, for instance, by converting a chloro group to an azido group, followed by reduction and subsequent diazotization and nitration.[6]
Q4: What are the primary safety concerns when working with nitropyrimidines?
A4: Nitropyrimidines, like many nitroaromatic compounds, can be energetic materials and may be sensitive to heat, shock, or friction. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) and to be aware of their potential hazards. Some nitropyridines, a related class of compounds, are known to be potentially harmful if ingested or in contact with skin, and can cause significant irritation.[7] It is also important to consider the stability of intermediates; for example, the nitration product of pyridine N-oxide is highly energetic and potentially explosive.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Nitropyrimidine
Question: I am attempting to nitrate a substituted pyrimidine, but I am observing very low conversion of my starting material and a low yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in pyrimidine nitration are a common issue stemming from the electron-deficient nature of the ring. Here are some potential causes and troubleshooting steps:
-
Insufficient Reaction Conditions: The reaction may require more forcing conditions to overcome the high activation energy.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for decomposition. Consider increasing the concentration of the nitrating agent or using a stronger nitrating system (e.g., moving from nitric acid to a mixture of nitric and sulfuric acid).[8]
-
-
Deactivated Substrate: The substituents on your pyrimidine ring may be strongly electron-withdrawing, further deactivating the ring.
-
Solution: If possible, consider a synthetic route where the nitro group is introduced before the deactivating substituent. Alternatively, if your substrate has a nitrogen atom that can be oxidized, forming the N-oxide can activate the ring for nitration.[4]
-
-
Catalyst Inefficiency: If using a catalyst, it may be poisoned or inactive.
-
Solution: Ensure the catalyst is fresh and of high purity. For reactions sensitive to catalyst activity, it may be necessary to perform a small-scale screen of different catalysts.[9]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in nitropyrimidine synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the common side reactions in pyrimidine nitration, and how can I suppress them?
Answer: The formation of multiple products is often due to the harsh conditions required for nitration, leading to a lack of selectivity and decomposition.
-
Over-nitration: The desired product, once formed, may undergo further nitration if it is still sufficiently activated.
-
Solution: Carefully control the stoichiometry of the nitrating agent. Adding the nitrating agent slowly and at a low temperature can help improve selectivity. Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is formed.[4]
-
-
Formation of Isomers: If there are multiple positions on the pyrimidine ring that can be nitrated, a mixture of isomers can be formed.
-
Solution: The directing effects of the substituents on the ring are crucial. If possible, choose a substrate with substituents that strongly direct nitration to a single position. In some cases, using a bulkier nitrating agent may improve regioselectivity.
-
-
Ring Opening or Degradation: The strong acids and high temperatures can lead to the decomposition of the pyrimidine ring.
-
Solution: Attempt the reaction at a lower temperature for a longer period. If the substrate is particularly sensitive, a milder nitrating agent or a different synthetic approach may be necessary.[10]
-
-
Side reactions involving substituents: Functional groups on the pyrimidine ring may react with the nitrating mixture. For example, amino groups can be oxidized.
-
Solution: Protect sensitive functional groups before carrying out the nitration. The choice of protecting group will depend on its stability in the strong acid conditions.
-
General Reaction Pathway and Potential Side Reactions
Caption: General reaction pathway and potential side reactions in pyrimidine nitration.
Data Presentation
Table 1: Comparison of Nitration Conditions for the Synthesis of 5-Nitropyrimidine-2,4-diamine
| Entry | Activating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SOCl₂ | Acetonitrile | Reflux | 4 | 65 | [11][12] |
| 2 | POCl₃ | Toluene | 110 | 3 | 72 | [11][12] |
| 3 | PPh₃ | Acetic Acid | 80 | 2 | 77 | [11][12] |
| 4 | TsCl | Pyridine | 100 | 5 | 58 | [11][12] |
Note: This table is a representative summary based on optimization studies for a specific nitropyrimidine synthesis and illustrates how different conditions can affect the yield.[11][12]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil
This protocol is based on the chlorination of 5-nitrouracil, a common precursor for various 5-nitropyrimidines.[10]
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Toluene
-
Ice
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 5-nitrouracil and toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension while maintaining the temperature below 20°C.
-
Carefully add N,N-diethylaniline dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 50-60°C and carefully quench by slowly adding it to a mixture of ice and water, keeping the quench temperature below 20°C.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude 2,4-dichloro-5-nitropyrimidine. The crude product can be used directly in subsequent steps or purified by recrystallization or column chromatography.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood with appropriate PPE. The quenching step is highly exothermic and must be performed with extreme care.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempanda.com [chempanda.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most commonly reported efficient method is the nitration of 1,3-dimethyluracil using copper(II) nitrate in acetic anhydride. This method has a high reported yield of up to 90%. An alternative method involves the use of fuming nitric acid and concentrated sulfuric acid, which typically provides a yield of 65-70%.[1]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 1,3-dimethyluracil. The choice of reagents depends on the selected method. For the copper-mediated method, you will need copper(II) nitrate and acetic anhydride. For the mixed acid method, fuming nitric acid and concentrated sulfuric acid are required.
Q3: What are the expected physical properties of the final product, this compound?
A3: The product is typically a solid with a melting point in the range of 155-160 °C. It is generally insoluble in water, acetone, ethanol, ether, chloroform, and dioxane, but it is soluble in alkaline solutions (lye).[2][3]
Q4: What are the potential safety hazards associated with this synthesis?
A4: The nitration reactions are energetic and should be handled with care. Nitrating agents such as fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizers. Acetic anhydride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Impure reagents. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure the reaction temperature is controlled, especially during the addition of nitrating agents. For the mixed acid method, maintain the temperature between 0-5°C.[1] 3. Verify the purity of 1,3-dimethyluracil and the concentration of the acids or the hydration state of the copper nitrate. |
| Formation of Side Products (e.g., isomers) | Positional isomerism (e.g., 3-nitro isomer) can occur, although less common for the dimethylated uracil. | Monitor the reaction closely with TLC to detect the formation of multiple spots. Isomeric impurities may be difficult to separate by simple recrystallization; column chromatography may be necessary. |
| Product is an Oil or Fails to Crystallize | Presence of impurities, residual solvent, or moisture. | 1. Ensure all solvents are thoroughly removed under reduced pressure. 2. Attempt to purify a small sample by column chromatography to obtain a seed crystal for recrystallization. 3. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Product is Discolored (Yellow or Brown) | Presence of nitrated impurities or degradation products. | 1. Recrystallize the product from an appropriate solvent (e.g., ethanol). 2. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. |
| Difficulty in Product Purification | The product is insoluble in most common organic solvents. | 1. Recrystallization from hot ethanol can be effective. 2. Given its solubility in alkaline solutions, an acid-base workup could be employed. Dissolve the crude product in a dilute basic solution, filter to remove insoluble impurities, and then carefully re-precipitate the product by adding acid. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Copper(II) Nitrate/Acetic Anhydride | Method 2: Fuming Nitric Acid/Sulfuric Acid |
| Starting Material | 1,3-Dimethyluracil | 1,3-Dimethyluracil |
| Nitrating Agent | Copper(II) nitrate | Fuming nitric acid |
| Solvent/Co-reagent | Acetic anhydride | Concentrated sulfuric acid |
| Temperature | Ambient temperature | 0–5 °C |
| Reaction Time | 48 hours | 2–4 hours |
| Reported Yield | ~90%[1] | 65–70%[1] |
Experimental Protocols
Method 1: Nitration with Copper(II) Nitrate in Acetic Anhydride
This procedure is adapted from a reported high-yield synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 1,3-dimethyluracil (1.0 eq) in acetic anhydride.
-
Reagent Addition: To this suspension, add copper(II) nitrate trihydrate (2.0 eq) portion-wise while stirring at ambient temperature.
-
Reaction: Allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.
Method 2: Nitration with Fuming Nitric Acid and Sulfuric Acid
This procedure is a classic method for nitration.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 parts by volume) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (1 part by volume) to the sulfuric acid while maintaining the temperature at 0-5 °C.
-
Substrate Addition: Dissolve 1,3-dimethyluracil (1.0 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid thoroughly with cold water to remove residual acids and then recrystallize from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is partially soluble in the cold solvent. | - Ensure the solution is fully saturated before cooling. - Cool the solution to a lower temperature (e.g., 0-4 °C) to maximize crystal precipitation. - Minimize the amount of solvent used for washing the crystals. |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | - Try using a different recrystallization solvent or a mixture of solvents. - "Scratching" the inside of the flask with a glass rod at the solvent line can initiate crystallization. - Introduce a seed crystal from a previous successful crystallization. |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | - Perform a "hot filtration" step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. - Consider column chromatography for more effective separation of colored impurities. |
| Compound Fails to Dissolve in Recrystallization Solvent | The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures. | - Select a more appropriate solvent. For pyrimidine derivatives, polar solvents like ethanol or solvent mixtures are often effective.[1][2] - Increase the volume of the solvent gradually, while heating, until the compound dissolves. |
| Broad or Multiple Spots on TLC After Purification | Incomplete removal of impurities. | - Repeat the recrystallization process. - If recrystallization is ineffective, employ column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane). |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase) or stationary phase. | - Optimize the mobile phase polarity through systematic TLC trials to achieve good separation (Rf values between 0.2 and 0.5). - Ensure proper packing of the chromatography column to avoid channeling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: Recrystallization is a common and effective initial purification method for compounds of this nature. Ethanol has been successfully used for the recrystallization of similar pyrimidine-2,4,6(1H,3H,5H)-trione derivatives.[1][2]
Q2: My compound is still impure after a single recrystallization. What should I do?
A2: A second recrystallization can often improve purity. If impurities persist, column chromatography is recommended for more rigorous purification. High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations of related pyrimidine derivatives.[3]
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While the optimal solvent should be determined experimentally, common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures thereof with water or hexane.[1][2]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For more definitive results, use High-Performance Liquid Chromatography (HPLC), and characterize the compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.[1]
Q5: Are there any specific safety precautions I should take during the purification process?
A5: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration using fluted filter paper to remove the charcoal.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visual Guides
References
Technical Support Center: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides guidance on the stability of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided herein is largely based on the known stability profiles of structurally related compounds, such as 5-nitrouracil derivatives and other nitrated heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in solution. | Hydrolytic degradation: The compound may be susceptible to hydrolysis, particularly in alkaline (high pH) solutions. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C) and adjust the pH to a neutral or slightly acidic range. Use aprotic solvents if compatible with the experimental setup. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). | Degradation: The compound may have degraded due to exposure to light, high temperatures, or incompatible solvents. The nitro group on the pyrimidine ring can be susceptible to reduction or nucleophilic attack. | Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. To identify the cause, perform forced degradation studies under controlled conditions (see Experimental Protocols). |
| Inconsistent experimental results. | Solution instability: Degradation of the compound during the experiment can lead to variable results. Photodegradation can occur with exposure to ambient laboratory light. | Minimize the exposure of solutions to light by using amber vials or covering containers with aluminum foil. Prepare solutions immediately before use and maintain consistent experimental timelines. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation: The compound may have limited solubility in the chosen solvent, or solvent evaporation may increase the concentration beyond the solubility limit. | Verify the solubility of the compound in the selected solvent. Use sealed containers to prevent solvent evaporation. If solubility is an issue, consider using a co-solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the type of solvent. Based on data from related 5-nitrouracil compounds, alkaline conditions may promote hydrolysis. Nitroaromatic compounds are also often susceptible to photodegradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions fresh for each experiment. If storage is unavoidable, dissolve the compound in a suitable aprotic solvent (e.g., DMSO, DMF) and store in tightly sealed, amber glass vials at -20°C or -80°C. For aqueous solutions, buffer to a neutral or slightly acidic pH and store at 2-8°C for short periods.
Q3: Is this compound sensitive to light?
A3: While specific data is unavailable, many nitrated aromatic and heterocyclic compounds exhibit photosensitivity. Photodegradation can lead to the reduction of the nitro group or other structural rearrangements. It is a best practice to protect solutions from light during storage and handling.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways, inferred from related structures, include:
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Hydrolysis: Particularly under basic conditions, the pyrimidine ring may be susceptible to cleavage.
-
Photodegradation: Light exposure could induce reduction of the nitro group to a nitroso or amino group.
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Thermolysis: While likely stable at room temperature, prolonged exposure to high temperatures could lead to decomposition. Studies on similar uracil derivatives suggest thermal stability up to at least 200°C.[1]
Q5: How can I monitor the stability of my compound in a specific buffer or formulation?
A5: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the best approach. This method should be able to separate the intact compound from its potential degradation products. Forced degradation studies can be used to generate these degradation products and validate the method's specificity.
Data Presentation
The following tables summarize hypothetical stability data for this compound based on typical results from forced degradation studies of related compounds. These tables are for illustrative purposes to guide experimental design.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Minor degradation |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Significant degradation |
| Oxidative | 3% H₂O₂ at RT for 24h | Moderate degradation |
| Thermal | 80°C for 48h (in solution) | Minor degradation |
| Photolytic | UV light (254 nm) for 24h | Moderate degradation |
Table 2: pH-Rate Profile (Hypothetical)
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 1.0 x 10⁻⁷ | ~1925 |
| 5.0 | 1.5 x 10⁻⁷ | ~1283 |
| 7.0 | 3.0 x 10⁻⁷ | ~642 |
| 9.0 | 5.0 x 10⁻⁶ | ~38.5 |
| 11.0 | 8.0 x 10⁻⁵ | ~2.4 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, acetate)
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HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer 10 mL of the stock solution into a sealed vial and heat in an oven at 80°C for 48 hours. A parallel sample should be kept at 2-8°C as a control. Withdraw aliquots at different time points for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a UV lamp (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples by HPLC.
Protocol 2: Stability-Indicating RP-HPLC Method (Example)
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: Suzuki Coupling with Pyrimidine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low or no conversion of my pyrimidine substrate. What are the common causes and how can I troubleshoot this?
Low or no conversion in Suzuki coupling with pyrimidine substrates can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and potential catalyst inhibition.
Potential Causes:
-
Catalyst Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. This is particularly problematic for 2-substituted pyrimidines, a phenomenon analogous to the "2-pyridyl problem".[1][2]
-
Inactive Catalyst: The active catalytic species is Pd(0), and if the pre-catalyst is not efficiently reduced, the reaction will not proceed.[3]
-
Poor Oxidative Addition: While the electron-deficient nature of the pyrimidine ring should facilitate oxidative addition to the C-X bond (where X is a halide or triflate), other electronic or steric factors can hinder this crucial step.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[1][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging pyrimidine substrates.[3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and can mitigate catalyst deactivation.[1][3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are typically effective.[1]
-
-
Temperature and Reaction Time: Higher temperatures can sometimes overcome activation barriers, but may also lead to side reactions.
Q2: My reaction is producing significant amounts of homocoupled product from the boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product.
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[7][8]
-
Palladium(II) Mediated Homocoupling: If a Pd(II) pre-catalyst is used, it can directly react with the boronic acid to form the homocoupled product.[8]
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may be more prone to homocoupling.
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
Use a Pd(0) Pre-catalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling at the start of the reaction.[8]
-
Optimize Ligand Choice: Bulky electron-rich ligands can accelerate the desired catalytic cycle, reducing the likelihood of side reactions.[9]
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
Q3: I am observing protodeboronation of my pyrimidine boronic acid. What can I do to prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under harsh reaction conditions.
Potential Causes:
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[6]
-
Presence of Water and Strong Base: The combination of water and a strong base can facilitate the hydrolysis of the boronic acid.
Troubleshooting Steps:
-
Use Anhydrous Solvents: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents can help mitigate this.[10]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[1][10]
-
Optimize Base and Temperature: Screen different bases and try to run the reaction at the lowest effective temperature.
-
Use Fresh Boronic Acid: Boronic acids can degrade over time. Ensure you are using a fresh, high-purity batch.[6]
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [6] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [6] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [6] |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Parameter | Variation | Yield (%) | Source |
| Temperature | 80 °C | 75 | [5] |
| 100 °C | 81 | [5] | |
| 120 °C | 80 | [5] | |
| Reaction Time (at 100 °C) | 10 min | 78 | [5] |
| 15 min | 81 | [5] | |
| 20 min | 81 | [5] | |
| Catalyst Loading (Pd(PPh₃)₄) | 2 mol% | 75 | [5] |
| 1 mol% | 78 | [5] | |
| 0.5 mol% | 81 | [5] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
Caption: Logical relationship for optimizing Suzuki coupling reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Nitropyrimidine-dione Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitropyrimidine-dione reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of pyrimidine-diones (uracils)?
A1: During the nitration of pyrimidine-diones, several byproducts can form depending on the substrate and reaction conditions. The most common byproducts include:
-
N-Nitro Isomers: Nitration can occur on a nitrogen atom of the pyrimidine ring (e.g., N1 or N3) in addition to the desired C5-nitration. For instance, the reaction of 1-methyluracil with copper(II) nitrate in acetic anhydride can predominantly yield 1-methyl-3-nitrouracil.[1]
-
Ring-Opened Products: Under certain conditions, particularly with lower concentrations of nitric acid, the pyrimidine ring can undergo cleavage, leading to the formation of ring-opened nitrate salts.[2][3]
-
Degradation Products: Strong acidic conditions and elevated temperatures can lead to the decomposition of the starting material or the product.[1] Some N-nitro derivatives are also unstable in alkaline solutions.[1]
-
Oxidative Degradation Products: The strong oxidizing nature of nitrating agents can potentially lead to the formation of byproducts like urea and maleic acid through oxidative degradation of the uracil ring.[4]
-
Dihydro-nitrouracil Derivatives: Reduction of the C5-C6 double bond can occur, leading to the formation of 5,6-dihydro-5-nitrouracil derivatives.[5]
Q2: My nitration reaction is showing a low yield of the desired C5-nitro product and a significant amount of an unexpected isomer. What is happening and how can I fix it?
A2: A common issue is the formation of a kinetically favored N-nitro isomer, such as the N3-nitro derivative, which can be the major product under milder nitrating conditions (e.g., copper(II) nitrate/acetic anhydride).[1] The desired C5-nitro product is often the thermodynamically more stable isomer.
Troubleshooting Strategies:
-
Isomer Rearrangement: The N-nitro isomer can often be rearranged to the more stable C5-nitro isomer by treatment with a strong acid like concentrated sulfuric acid.[1]
-
Change Nitrating Agent: Using a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, can directly favor the formation of the C5-nitro isomer.[1][6]
Q3: I am observing complete consumption of my starting material, but the desired product is not being formed. Instead, I have a complex mixture of products. What could be the cause?
A3: This scenario often points towards degradation of the starting material or the desired product. The strong acidic and oxidative conditions of nitration can lead to decomposition, especially at elevated temperatures.
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature. Many nitration reactions are exothermic and require cooling to prevent runaway reactions and degradation.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired product is formed.
-
Choice of Acid: While strong acids are often necessary, excessively harsh conditions can be detrimental. The concentration of the acid can also play a role in byproduct formation, with lower concentrations sometimes favoring ring-opening.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of a major byproduct identified as an N-nitro isomer. | Reaction conditions favor kinetic N-nitration over thermodynamic C-nitration. | Treat the reaction mixture with concentrated sulfuric acid to induce rearrangement to the C5-nitro isomer. Alternatively, employ stronger nitrating conditions (e.g., fuming nitric acid) from the start.[1] |
| Low yield and presence of ring-opened byproducts. | Use of dilute nitric acid or presence of excess water in the reaction mixture.[3] | Use concentrated or fuming nitric acid and ensure anhydrous conditions. |
| Significant degradation of starting material and/or product. | Excessive reaction temperature or prolonged reaction time.[1] | Maintain strict temperature control, often with an ice bath. Monitor the reaction closely and quench it promptly upon completion. |
| Formation of di- or poly-nitrated products. | Reaction conditions are too harsh (high temperature, high concentration of nitrating agent, long reaction time). | Reduce the reaction temperature, use a less concentrated nitrating agent, or decrease the reaction time. |
| Inconsistent results between batches. | Purity of starting materials or reagents (e.g., concentration of nitric acid). | Ensure the purity of the pyrimidine-dione starting material. Use fresh and accurately concentrated nitric and sulfuric acids. |
Experimental Protocols
Protocol 1: C5-Nitration of Uracil using Fuming Nitric Acid
This protocol is adapted from a procedure for the synthesis of 1-methyl-5-nitrouracil.[1]
-
Reaction Setup: In a fume hood, add the uracil derivative to a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (4.5 equivalents) to the cooled and stirring substrate.
-
Reaction: Allow the reaction to stir at ambient temperature for 30 minutes.
-
Work-up: Quench the reaction by pouring it over ice. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).[1][6]
Protocol 2: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer. Acquire data in both positive and negative ion modes to detect a wider range of compounds.
-
Data Analysis: Analyze the mass spectra of the separated peaks to determine their molecular weights. Compare these with the expected molecular weights of the starting material, desired product, and potential byproducts (e.g., N-nitro isomers, ring-opened products). Fragmentation patterns can provide further structural information.
Visualizations
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Uracil - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Nitrouracil | 611-08-5 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-Dione Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pyrimidine-dione compounds in biological assays.
FAQs: Quick Solutions to Common Problems
Q1: My pyrimidine-dione compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is significantly lower.[1][2] The abrupt change in solvent polarity causes the compound to precipitate.[1]
Here are immediate steps to resolve this:
-
Reduce the final compound concentration: Your compound may be exceeding its aqueous solubility limit. Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer.[3]
-
Optimize the dilution method: Instead of a single large dilution, try a stepwise (serial) dilution. First, create an intermediate dilution in a mixture of your organic solvent and the assay buffer, and then perform the final dilution into the buffer.[1]
-
Lower the stock solution concentration: Using a less concentrated stock solution in DMSO can prevent precipitation upon dilution into the aqueous buffer.[1]
Q2: I've tried basic troubleshooting, but my compound still isn't soluble enough for my assay. What other strategies can I employ?
A2: If simple dilution adjustments are insufficient, you can modify the formulation of your assay buffer. Here are several effective approaches:
-
Adjusting the pH: Many pyrimidine-dione derivatives are ionizable. Modifying the pH of the buffer can convert the compound into a more soluble salt form.[4][5] It is recommended to test a range of pH values, particularly around the predicted pKa of your compound.[5]
-
Using Co-solvents: Water-miscible organic solvents, or co-solvents, can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[4][6] Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[7]
-
Incorporating Solubilizing Excipients:
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used and effective option.[2]
-
Surfactants: In biochemical (cell-free) assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize compounds by forming micelles.[4] However, be cautious as surfactants can interfere with cell-based assays.
-
Q3: How much DMSO is acceptable in my final assay solution, especially for cell-based experiments?
A3: It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5% and almost always under 1%.[2] Higher concentrations of DMSO can be toxic to cells, affect membrane permeability, and lead to confounding off-target effects.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.[2]
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my biological assay?
A4:
-
Kinetic Solubility: This is the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer.[10] It's a rapid measurement often used in high-throughput screening to identify immediate precipitation issues.[10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a buffer over a longer period.[10]
For most biological assays, kinetic solubility is the more practical consideration, as it reflects the conditions under which the compound is typically introduced into the experiment.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Wells
This guide provides a systematic approach to diagnosing and resolving compound precipitation during your experiment.
dot
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Poor Reproducibility and Inconsistent Assay Results
Inconsistent data can often be traced back to underlying solubility issues. This guide helps you identify and address these problems.
dot
Caption: Logical workflow for troubleshooting poor assay reproducibility.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various methods to improve the solubility of pyrimidine-dione compounds and their key considerations.
| Method | Description | Advantages | Disadvantages | Best For |
| pH Adjustment | Modifying the buffer pH to ionize the compound, forming a more soluble salt.[5] | Simple, cost-effective, avoids organic solvents.[5] | Only effective for ionizable compounds; may impact biological activity if the assay is pH-sensitive.[5] | Compounds with acidic or basic functional groups. |
| Co-solvents | Adding water-miscible organic solvents (e.g., DMSO, ethanol, PEG-400) to the aqueous buffer to reduce solvent polarity.[5] | Effective for a broad range of hydrophobic compounds. | Can cause cellular toxicity or interfere with enzyme activity at higher concentrations.[2] | Both biochemical and cell-based assays, keeping co-solvent concentration minimal. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the compound.[8][9] | High water solubility and low toxicity.[2] | Can be a more expensive option; may have its own biological effects. | Both in vitro and in vivo applications. |
| Surfactants | Incorporating non-ionic detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the compound.[4] | Very effective at low concentrations. | Generally not suitable for cell-based assays due to membrane-disrupting effects. | Biochemical and cell-free assays. |
| Solid Dispersions | Creating a system where the drug is dispersed in a hydrophilic carrier, often in an amorphous state.[9] | Can significantly increase dissolution rate and solubility.[9] | Requires more complex formulation development. | Pre-clinical and formulation development stages. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to determine the concentration at which a pyrimidine-dione compound begins to precipitate in a specific assay buffer.[3]
dot
Caption: Workflow for kinetic solubility assessment.
Materials:
-
Pyrimidine-dione compound (10 mM stock in 100% DMSO)
-
Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4)
-
Clear, flat-bottom 96- or 384-well microplates
-
Multichannel pipette
-
Plate reader with nephelometry (light scattering) capability
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.[3]
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.[3]
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution.[3]
-
Incubation: Mix immediately by gentle tapping or orbital shaking and incubate the plate at room temperature for 1-2 hours, protected from light.[3]
-
Measurement: Read the plate using a nephelometer. The point at which light scattering significantly increases indicates the kinetic solubility limit.[3]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.[2]
dot
Caption: Workflow for preparing solutions for cell-based assays.
Method:
-
Stock Solution: Start with a 10 mM stock solution of the pyrimidine-dione compound in 100% DMSO.[2]
-
Intermediate Dilution: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly.[2]
-
Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.[2]
-
Application: Add the final serially diluted compound solutions to the wells containing cells. Remember to include a vehicle control with the same final DMSO concentration.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Experimental Stability of Nitroaromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent, diagnose, and solve degradation issues with nitroaromatic compounds during your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of nitroaromatic compounds.
Q1: What are the primary causes of nitroaromatic compound degradation in a laboratory setting?
A1: Nitroaromatic compounds are susceptible to several degradation pathways. The most common causes are photodegradation from exposure to UV or ambient light, chemical degradation (especially reduction of the nitro group and hydrolysis), and thermal stress. The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidation but prone to reduction.[1][2]
Q2: How should I prepare and store stock solutions of my nitroaromatic compound to ensure maximum stability?
A2: To maximize stability, prepare concentrated stock solutions in a dry, aprotic solvent like DMSO or anhydrous ethanol.[3] Store these solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3] Protect solutions from light by using amber vials or by wrapping them in aluminum foil.[4] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Q3: My compound shows variable activity in cell-based assays. Could instability be the cause?
A3: Yes, inconsistent results in biological assays are a strong indicator of compound instability. Degradation can lead to a reduced concentration of the active compound over the experiment's duration, resulting in underestimated potency and poor reproducibility. It is crucial to assess the compound's stability in the specific assay medium and conditions.
Q4: What analytical techniques are best for monitoring the stability of my nitroaromatic compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and reliable method for stability testing. It allows for the separation and quantification of the parent compound from its degradation products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques for identifying unknown degradants.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing actionable solutions.
Issue 1: My nitroaromatic compound is degrading in my aqueous buffer.
-
Symptoms: You observe a time-dependent decrease in the parent compound's concentration or the appearance of new peaks in your analytical chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis | The compound may be susceptible to hydrolysis at the buffer's pH. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to determine the optimal pH for stability. |
| Reduction | Components in your buffer (e.g., certain salts or biological supplements) may be reducing the nitro group. Prepare fresh working solutions immediately before use and minimize incubation time. |
| Photodegradation | Ambient laboratory light can cause degradation over time. Protect your solutions from light at all stages of the experiment using amber vials or foil. |
| Buffer Reactivity | The buffer species itself (e.g., phosphate, Tris) may be reacting with your compound.[6] Test stability in a few different buffer systems to identify a non-reactive one. The concentration of the buffer can also dramatically affect stability.[6] |
| Microbial Degradation | If using non-sterile buffers for extended periods, microbial contamination can lead to enzymatic degradation.[2][7][8][9][10] Use sterile-filtered buffers and aseptic techniques. |
Issue 2: My compound precipitates when I dilute my stock solution into an aqueous medium.
-
Symptoms: The solution becomes cloudy or contains visible particulate matter after adding the stock solution.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | The final concentration of your compound in the aqueous medium exceeds its solubility limit. The concentration of the organic solvent (e.g., DMSO) from the stock may also be too high. |
| Solution 1: Optimize Dilution | Add the stock solution to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3] |
| Solution 2: Reduce Final Concentration | If possible, lower the final concentration of the compound in your experiment to stay below its solubility limit. |
| Solution 3: Use a Co-solvent | If the experimental design allows, consider using a small percentage of a water-miscible organic co-solvent in your final aqueous medium to improve solubility. |
Experimental Protocols & Data
Protocol 1: General Stability Assessment via Forced Degradation
This protocol outlines a forced degradation study to identify the potential stability liabilities of a nitroaromatic compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[11]
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[11]
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[11]
- Thermal Degradation: Store a sample of the solid compound and a solution sample at an elevated temperature (e.g., 70°C) in the dark.[5]
- Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[12][13] Keep a dark control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
- At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of NaOH or HCl, respectively).
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze by a validated stability-indicating HPLC-UV method.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.
Comparative Thermal Stability Data
The thermal stability of nitroaromatic compounds can vary significantly based on their structure. The decomposition onset temperature is a key indicator of thermal stability.
| Compound Name | Abbreviation | Decomposition Onset (°C) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 |
| 2,4-Dinitrotoluene | DNT | ~250-280 |
| 1,3,5-Trinitrobenzene | TNB | ~310 |
| Picric Acid | TNP | ~295-310 |
| Nitroguanidine | NQ | ~230-250 |
| Note: These values are approximate and can vary with experimental conditions (e.g., heating rate).[14] |
Visual Guides and Workflows
Workflow for Preparing a Stable Stock Solution
Caption: A step-by-step workflow for preparing a stable stock solution.
Troubleshooting Decision Tree for Compound Degradation
Caption: A decision tree to diagnose potential causes of compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cswab.org [cswab.org]
- 9. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Purification of Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel, highly polar heterocyclic compound? A1: For a novel, highly polar compound, a good starting point is to assess its solubility and behavior on a thin-layer chromatography (TLC) plate. If the compound shows little to no mobility on silica TLC plates even with highly polar solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique to try.[1] HILIC provides good retention for compounds that are poorly retained in traditional reversed-phase chromatography.[2][3]
Q2: My polar compound shows no retention on a C18 column. What are my options? A2: This is a common issue. You have several strategies:
-
Switch to HILIC: This is often the most effective solution for very polar compounds.[1]
-
Use a Polar-Embedded or Aqueous-Stable Reversed-Phase Column: Columns like those with phenyl-hexyl or embedded polar groups (EPG) offer different selectivity and are designed to be stable in highly aqueous mobile phases.[4]
-
Employ Ion-Pairing Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[5]
-
Consider Ion-Exchange Chromatography: If your compound carries a consistent charge, ion-exchange chromatography can be a highly effective purification method.
Q3: How can I prevent peak tailing/streaking for my basic heterocyclic compound on a silica gel column? A3: Peak tailing for basic compounds on silica is typically caused by strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (typically 0.1-2%).[4][6]
-
Deactivate the Silica Gel: Pre-treat the silica by flushing the column with a solvent system containing a base before loading your sample.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-silica.[5][6]
Q4: My compound seems to be decomposing on the silica gel column. What should I do? A4: Compound instability on silica gel can be due to its acidic nature.[7] The first step is to confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear. If it is unstable, you can try deactivating the silica gel with a base like triethylamine, or switch to a more inert stationary phase like alumina or Florisil.[7]
Q5: What are the most common and effective crystallization techniques for polar compounds? A5: The most successful techniques rely on slowly reaching the point of supersaturation. These include:
-
Slow Evaporation: Simply allowing the solvent to evaporate from the solution until crystals form.
-
Slow Cooling: Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.
-
Vapor Diffusion: Placing a vial with your compound dissolved in a solvent inside a larger sealed chamber containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your compound's solution, causing crystallization.
-
Solvent Layering: Carefully layering an anti-solvent on top of a solution of your compound. Crystallization occurs at the interface.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Reversed-Phase (RP) & HILIC Chromatography
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no retention of a polar compound on a C18 column. [4] | The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase. | 1. Increase the aqueous portion of the mobile phase (some columns are stable in 100% aqueous conditions).2. Use a reversed-phase column with a more polar character (e.g., phenyl-hexyl or embedded polar group).3. For ionizable compounds, add an ion-pairing reagent.4. Switch to HILIC, which is designed for polar analytes.[1] |
| Significant peak tailing for a basic polar compound. [4] | Strong secondary interactions between the basic analyte and residual acidic silanol groups on the stationary phase. | 1. Adjust the mobile phase to a low pH (e.g., 2.5-4) to protonate the basic compound and suppress silanol ionization.2. Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol sites.3. Use a highly deactivated, end-capped column.4. Consider HILIC, as its unique retention mechanism can provide better peak shapes.[4] |
| Poor peak shape in HILIC. [8] | Improper sample diluent; column not properly equilibrated. | 1. Ensure the sample diluent is similar to the initial mobile phase, typically high in organic solvent (e.g., 80% acetonitrile).[8]2. HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Increase equilibration time. |
| Irreproducible retention times in HILIC. [8] | Mobile phase composition drift; temperature fluctuations; inaccurate mobile phase preparation. | 1. Ensure precise and consistent mobile phase preparation, especially buffer concentration and pH, as this is critical for reproducibility.[8]2. Use a column thermostat to maintain a constant temperature.3. Allow for extended column equilibration between runs. |
Normal-Phase / Flash Chromatography
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on a silica TLC plate. [6] | Sample is overloaded; compound is acidic or basic and interacting with the stationary phase; compound is highly polar. | 1. Dilute the sample and spot a smaller amount.2. For basic compounds, add 0.1–2.0% triethylamine or ammonium hydroxide to the eluent.[6]3. For acidic compounds, add 0.1–2.0% acetic or formic acid to the eluent.4. For very polar compounds, consider using a C18 reversed-phase plate or switching to HILIC. |
| Compound will not move from the baseline (Rf=0). [7] | The eluent is not polar enough to move the highly polar compound. | 1. Increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).2. Use a more aggressive solvent system, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[7]3. Consider switching to reversed-phase or HILIC chromatography. |
| Compound appears to be degrading on the column. [7] | The compound is sensitive to the acidic nature of standard silica gel. | 1. Deactivate the silica by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[4]2. Switch to a less acidic stationary phase like neutral or basic alumina.[6] |
| Poor separation even with a large Rf difference on TLC. [7] | One spot on the TLC is a degradation product of the other, formed on the silica; the sample was overloaded on the column. | 1. Test for compound stability on silica by running a 2D TLC.2. Reduce the amount of crude material loaded onto the column.3. Ensure the sample is dissolved in a minimal amount of solvent for loading. |
Crystallization & Extraction
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Crystals will not form from solution. | The solution is not supersaturated; the compound may be "oiling out"; impurities are inhibiting crystal growth. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.2. Cool the solution in an ice bath to decrease solubility.3. If an oil forms, redissolve it by heating and add slightly more solvent before attempting to cool again.4. If impurities are the issue, an additional purification step (e.g., passing through a short silica plug) may be necessary. |
| An emulsion forms during liquid-liquid extraction. | Agitation was too vigorous; high concentration of surfactant-like compounds in the sample matrix. | 1. Instead of shaking, gently swirl or invert the separatory funnel to mix the layers.2. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.3. If emulsions persist, consider an alternative like supported liquid extraction (SLE). |
| Poor recovery of polar compound from an aqueous solution. | The compound has high water solubility and partitions poorly into common organic solvents. | 1. Use a more polar extraction solvent like n-butanol or a mixture such as CH2Cl2/Butanol.2. Saturate the aqueous layer with a salt (e.g., NaCl) to "salt out" the organic compound, decreasing its aqueous solubility.3. Adjust the pH of the aqueous layer to neutralize any ionizable groups on your compound, which will increase its partition into the organic layer. |
Data Presentation
Table 1: Common HPLC Solvent Properties
This table provides key properties for common solvents used in chromatography to aid in method development.[9][10][11][12][13]
| Solvent | Polarity Index (P') | UV Cutoff (nm) | Viscosity (cP at 20°C) |
| n-Hexane | 0.1 | 195 | 0.31 |
| Toluene | 2.4 | 285 | 0.59 |
| Dichloromethane | 3.1 | 235 | 0.44 |
| Isopropanol | 3.9 | 205 | 2.30 |
| Tetrahydrofuran (THF) | 4.0 | 215 | 0.55 |
| Ethyl Acetate | 4.4 | 260 | 0.45 |
| Acetone | 5.1 | 330 | 0.32 |
| Methanol | 5.1 | 205 | 0.60 |
| Acetonitrile | 5.8 | 190 | 0.37 |
| Water | 10.2 | ~190 | 1.00 |
Table 2: Chromatography Mode Selection Guide
Use this guide to select an initial chromatographic technique based on compound properties.
| Compound Properties | Recommended Primary Technique | Recommended Secondary Technique(s) | Key Considerations |
| Highly Polar, Water-Soluble | HILIC[2][3] | Ion-Exchange (if ionizable) | HILIC is ideal for compounds poorly retained in RP-HPLC. Requires careful equilibration. |
| Moderately Polar | Reversed-Phase (with polar-modified column) | HILIC, Normal-Phase | An "aqueous" or "polar-embedded" C18 column is often a good starting point. |
| Polar & Basic | Reversed-Phase (low pH) or HILIC[4][6] | Ion-Exchange, Alumina Chromatography | Low pH mobile phase in RP improves peak shape. HILIC can also work well. Alumina is a good alternative to silica for normal-phase. |
| Polar & Acidic | Reversed-Phase (buffered mobile phase) | HILIC, Ion-Exchange | A buffered mobile phase is needed to ensure consistent ionization state and reproducible retention. |
| Chiral & Polar | Chiral HPLC (RP or HILIC mode) | Derivatization followed by standard HPLC | Requires specialized chiral stationary phases. Method development can be extensive. |
Experimental Protocols
Protocol 1: General HILIC Method Development for Polar Analytes
This protocol provides a starting point for developing a HILIC separation method.[8][14]
-
Column Selection: Start with a zwitterionic, amide, or unbonded silica HILIC column (e.g., 100 x 2.1 mm, <3 µm).[2]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in 95:5 (v/v) water:acetonitrile.
-
Mobile Phase B (Organic): 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
-
Sample Preparation: Dissolve the sample in a solution that mimics the initial mobile phase conditions, typically 80-90% acetonitrile, to ensure good peak shape.[8]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 15-20 minutes. HILIC requires longer equilibration than RP.
-
Initial Gradient:
-
Time 0.0 min: 95% B
-
Time 10.0 min: 50% B
-
Time 10.1 min: 95% B
-
Time 15.0 min: 95% B (re-equilibration)
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of key analytes.
-
Modify the buffer concentration or pH to alter selectivity. For acidic compounds, a higher pH may improve retention, while for basic compounds, a lower pH can be beneficial.[14]
-
Protocol 2: Deactivating Silica Gel for Flash Chromatography
This procedure neutralizes acidic sites on silica gel to improve the chromatography of basic, acid-sensitive compounds.[4]
-
Column Packing: Dry pack or slurry pack the flash chromatography column with standard silica gel as you normally would.
-
Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA) or ammonium hydroxide.
-
Column Flush: Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the most accessible acidic silanol groups.
-
Equilibration: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the added base) to remove the excess base before loading the sample.
-
Sample Loading and Elution: Proceed with loading your sample and running the chromatography as planned. The pre-treatment should significantly reduce tailing and potential degradation of basic compounds.
Protocol 3: Crystallization by Two-Solvent Method (Solvent/Anti-Solvent)
This technique is useful when no single solvent provides the ideal solubility profile for recrystallization.[15]
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature or with gentle heating. Then, identify a miscible "poor" solvent (anti-solvent) in which your compound is insoluble. Common pairs include ethanol/water and ethyl acetate/hexane.[16][17]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution just begins to turn cloudy (this is the point of saturation).
-
Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear or faintly cloudy solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and dry them thoroughly.[15]
Visualizations
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar heterocyclic compound.
Caption: Workflow for selecting a purification method.
PI3K/AKT/mTOR Signaling Pathway Inhibition
This diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway and shows how a heterocyclic kinase inhibitor can interrupt the signal cascade, a common mechanism of action for such compounds in drug development.[18][19][20][21][22]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. biotage.com [biotage.com]
- 2. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pure-synth.com [pure-synth.com]
- 12. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 13. shodex.com [shodex.com]
- 14. hpst.cz [hpst.cz]
- 15. benchchem.com [benchchem.com]
- 16. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 17. community.wvu.edu [community.wvu.edu]
- 18. mdpi.com [mdpi.com]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 20. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Inhibitors of Growth Signals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and Other Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO) inhibitory properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione against other well-characterized nitric oxide synthase (NOS) inhibitors. Due to the limited publicly available data on the specific inhibitory concentration of this compound, this guide utilizes data from a closely related and potent analogue, 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione , as a representative of the 5-nitropyrimidine-2,4-dione class of inhibitors. This comparison is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the cited experiments.
Introduction to Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While basal levels of NO are essential for maintaining homeostasis, the overproduction of NO, particularly by iNOS during inflammatory responses, can lead to cellular damage and contribute to the pathophysiology of various diseases. Consequently, the development of NOS inhibitors is a significant area of research for therapeutic intervention in inflammatory conditions, neurodegenerative diseases, and septic shock.
This guide focuses on a comparative analysis of a pyrimidine-dione derivative against two widely studied NOS inhibitors: L-NG-Nitroarginine Methyl Ester (L-NAME), a non-selective NOS inhibitor, and Aminoguanidine, a selective iNOS inhibitor.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected NOS inhibitors. The data is derived from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing iNOS inhibition.
| Inhibitor | Target | Assay System | IC50 (µM) | Reference |
| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione* | iNOS | LPS-induced RAW 264.7 cells | 6.2 | [1] |
| NO Production | LPS-induced RAW 264.7 cells | 8.6 | [1] | |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | nNOS (bovine) | Purified enzyme | 0.015 (Kᵢ) | [2] |
| eNOS (human) | Purified enzyme | 0.039 (Kᵢ) | [2] | |
| iNOS (murine) | Purified enzyme | 4.4 (Kᵢ) | [2] | |
| Aminoguanidine | iNOS | In-vitro enzyme assay | 2.1 | [3] |
*Data for 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione is presented as a representative for the this compound class due to the absence of specific public data for the latter.
Mechanism of Action
The mechanisms by which these compounds inhibit NO production vary, providing different strategies for therapeutic intervention.
5-Nitropyrimidine-2,4-dione Analogues: Docking studies on 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione suggest that it acts as an inducible nitric oxide synthase inhibitor by binding to the active site of the enzyme.[1] This interaction likely prevents the substrate, L-arginine, from accessing the catalytic site, thereby inhibiting NO synthesis.
L-NG-Nitroarginine Methyl Ester (L-NAME): L-NAME is a non-selective competitive inhibitor of all three NOS isoforms.[4] It is a prodrug that is hydrolyzed in vivo to its active form, N(G)-nitro-L-arginine (L-NNA).[5][6] L-NNA then competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme.[4]
Aminoguanidine: Aminoguanidine is recognized as a selective inhibitor of the inducible NOS (iNOS) isoform.[7][8] Its mechanism of inactivation involves interaction with the heme residue at the active site of iNOS, but without causing heme destruction.[9] This interaction leads to the inactivation of the enzyme.
Signaling Pathways and Inhibitory Mechanisms
The overproduction of nitric oxide in inflammatory conditions is primarily driven by the induction of iNOS in immune cells like macrophages. The following diagrams illustrate the signaling pathway leading to NO production and the points of inhibition for the compared molecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
1. Cell Culture and Treatment for Nitric Oxide Inhibition Assay
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., this compound analogues, L-NAME, or Aminoguanidine).
-
Stimulation: After a pre-incubation period with the inhibitors (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce iNOS expression and NO production.
-
Incubation: The cells are then incubated for a further 24 hours.
2. Measurement of Nitric Oxide Production (Griess Assay)
-
Principle: The concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, is measured as an indicator of NO production.
-
Procedure:
-
After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes to allow for the colorimetric reaction to occur.
-
The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
3. Cell Viability Assay (MTT Assay)
-
Principle: This assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the test compounds. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After treatment with the inhibitors and LPS as described above, the culture medium is removed.
-
100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The medium is then removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.
-
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of a novel nitric oxide inhibitor.
Conclusion
The available data on a close analogue suggests that this compound belongs to a class of compounds with potent iNOS inhibitory activity. Its efficacy appears to be comparable to that of the selective iNOS inhibitor, Aminoguanidine, and it is a more selective iNOS inhibitor than the non-selective L-NAME. The pyrimidine-dione scaffold holds promise for the development of novel anti-inflammatory agents targeting the overproduction of nitric oxide. Further studies are warranted to elucidate the precise IC50 value and the detailed mechanism of action of this compound itself. This will enable a more direct and comprehensive comparison with existing NOS inhibitors and will be crucial for its potential advancement in drug development pipelines. Researchers are encouraged to conduct direct comparative studies to validate these preliminary findings and to explore the therapeutic potential of this class of compounds.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine-Dione Analogs as Selective iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a myriad of inflammatory and autoimmune diseases due to its role in the overproduction of nitric oxide (NO), a key inflammatory mediator. The selective inhibition of iNOS over its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a pivotal goal in drug discovery to mitigate the detrimental effects of excessive NO while preserving its vital physiological functions. This guide provides a comparative overview of various pyrimidine-dione analogs that have been investigated as iNOS inhibitors, supported by experimental data on their potency and selectivity.
Quantitative Performance Data of Pyrimidine-Dione Analogs
The following tables summarize the in vitro inhibitory activities of different classes of pyrimidine-dione analogs against iNOS and, where available, against nNOS and eNOS to indicate selectivity. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: 5-Nitropyrimidine-2,4-dione Analogs
| Compound ID | Modification | iNOS IC50 (µM) | NO Production IC50 (µM) (in RAW 264.7 cells) | Reference |
| Compound 36 | 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | 6.2 | 8.6 | [1] |
Table 2: Pyrazolo[4,3-d]pyrimidine Analogs (iNOS Dimerization Inhibitors)
| Compound ID | Modification | iNOS IC50 (µM) | NO Production IC50 (µM) (LPS-induced) | Reference |
| Compound D27 | 3,4,5-trimethoxystyryl-1H-pyrazolo[4,3-d]pyrimidine | 1.12 | 3.17 | [2] |
Table 3: Thieno[3,2-d]pyrimidine Analogs (iNOS Dimerization Inhibitors)
| Compound ID | Modification | iNOS IC50 (µM) | Reference |
| Compound 22o | Thieno[3,2-d]pyrimidine derivative | 0.96 | [3] |
Table 4: Other Pyrimidine-Based iNOS Inhibitors with Selectivity Data
| Compound ID | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| FR038251 | 1.7 | 64.6 | 13.6 | ~38-fold | ~8-fold | [4] |
| FR191863 | 1.9 | 100.7 | 5.7 | ~53-fold | ~3-fold | [4] |
| Aminoguanidine | 2.1 | - | - | - | - | [4] |
Signaling Pathways and Experimental Workflows
To understand the context of iNOS inhibition and the methods used for evaluation, the following diagrams illustrate the iNOS activation pathway and a typical experimental workflow for screening iNOS inhibitors.
Caption: Simplified signaling pathway of LPS-induced iNOS expression and activity, and points of inhibition.
Caption: Experimental workflow for evaluating iNOS inhibitors in a cell-based model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell-Based iNOS Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitric oxide produced by cells by measuring the concentration of its stable breakdown product, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Pyrimidine-dione analog test compounds
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of the pyrimidine-dione analogs. Include a vehicle control (e.g., DMSO).
-
iNOS Induction: After a 1-2 hour pre-incubation with the compounds, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a negative control group of unstimulated cells.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.[5]
-
Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in cell culture medium to generate a standard curve (e.g., from 100 µM to 1.56 µM).
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of freshly mixed Griess reagent to all wells containing supernatants and standards.[5]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite. Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of NO production against the log of the inhibitor concentration.
iNOS Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant iNOS enzyme or cell/tissue lysates containing iNOS
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)
-
[³H]-L-Arginine or [¹⁴C]-L-Arginine
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl2
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex 50W-X8 resin (Na+ form)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, cofactors, and varying concentrations of the pyrimidine-dione analog.
-
Enzyme Addition: Add the purified iNOS enzyme or cell lysate to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled L-arginine. The final concentration of L-arginine should be close to its Km value for iNOS.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.[6]
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.[6]
-
Quantification: Collect the eluate containing [³H]-L-citrulline into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-citrulline produced. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition of enzyme activity against the log of the inhibitor concentration.
References
- 1. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Pyrimidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the performance of various pyrimidine-based enzyme inhibitors against key therapeutic targets. The information presented is intended to aid researchers and drug development professionals in evaluating and selecting compounds for further investigation.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with diverse therapeutic applications. This guide offers a head-to-head comparison of prominent pyrimidine-based inhibitors targeting four critical enzymes implicated in cancer and autoimmune diseases: Dihydroorotate Dehydrogenase (DHODH), Bruton's Tyrosine Kinase (BTK), Thymidylate Synthase (TS), and Cyclin-Dependent Kinase 9 (CDK9).
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50/Ki) of selected pyrimidine-based inhibitors against their respective target enzymes. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
| Brequinar | Quinolinecarboxylic Acid | Human DHODH | IC50: 5.2 nM[1], ~20 nM[2] |
| Leflunomide (active metabolite A771726) | Isoxazole | Human DHODH | Ki: 2.7 µM[3] |
| Teriflunomide (A771726) | Isoxazole | Human DHODH | IC50: 1.1 µM[4] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | IC50: 0.5 nM[5][6][7] |
| Compound 11 | Triazine | BTK | IC50: 0.39 nM[8] |
| Branebrutinib | Thieno-pyrimidine | BTK | IC50: 0.1 nM[8] |
| CGI-1746 | N/A | BTK | IC50: 1.9 nM[8] |
| Compound 12 | N/A | BTK | IC50: 21 nM[8] |
Thymidylate Synthase (TS) Inhibitors
| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
| Raltitrexed | Quinazoline | L1210 cell growth | IC50: 9 nM[9] |
| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | TS, DHFR, GARFT | Ki: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT) |
| 5-Fluorouracil | Fluoropyrimidine | TS | Mechanism-based inhibitor |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
| Inhibitor | Pyrimidine Core | Target | IC50/Ki |
| MC180295 | Thiazolyl-pyrimidinamine | CDK9-Cyclin T1 | IC50: 5 nM[10][11] |
| Compound 12u | 4-thiazol-2-anilinopyrimidine | CDK9 | IC50: 7 nM[12] |
| Atuveciclib (BAY-1143572) | Aminotriazine | CDK9 | IC50: 6 nM |
| BAY-1251152 | Aminopyridine | CDK9 | IC50: 4 nM[13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors and a general workflow for their evaluation.
Dihydroorotate Dehydrogenase (DHODH) in de novo Pyrimidine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 9. Raltitrexed [drugfuture.com]
- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Specificity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, focusing on its known biological targets and offering a framework for assessing its cross-reactivity against other enzymes.
While specific cross-reactivity data for this compound is not extensively available in the public domain, research on analogous 5-nitropyrimidine-2,4-dione derivatives points towards a primary inhibitory activity against inducible nitric oxide synthase (iNOS).[1] Overexpression or dysregulation of iNOS is implicated in a variety of inflammatory diseases and pathological conditions, making it a significant therapeutic target.[2][3]
This guide will therefore focus on the known inhibitory action of this class of compounds on iNOS and provide a comparative context by examining the selectivity profiles of other known iNOS inhibitors. Furthermore, it will detail the experimental protocols necessary to conduct a thorough cross-reactivity assessment.
Performance Comparison: iNOS Inhibition
Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their ability to inhibit nitric oxide production by targeting iNOS.[1] The following table summarizes the inhibitory activity of a representative analogue and compares it with other established iNOS inhibitors. It is important to note that the data for the 5-nitropyrimidine-2,4-dione analogue serves as a surrogate to infer the potential activity of this compound.
| Compound/Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity vs. nNOS | Selectivity vs. eNOS | Reference Compound(s) |
| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | iNOS | 6.2 | Data not available | Data not available | - |
| Aminoguanidine | iNOS | 21 | ~14-fold | ~28-fold | L-NMMA, L-NAME |
| 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) | iNOS | 0.007 | >5000-fold | >2000-fold | L-NIL (L-N6-(1-iminoethyl)lysine) |
| L-NIL (L-N⁶-(1-iminoethyl)lysine) | iNOS | 3.3 | 49-fold | 29-fold | Aminoguanidine |
Note: Data for aminoguanidine, 1400W, and L-NIL are compiled from various sources to illustrate typical selectivity profiles of iNOS inhibitors. The selectivity is expressed as a ratio of IC₅₀ values (IC₅₀ for nNOS or eNOS / IC₅₀ for iNOS).
Experimental Protocols
To ensure the accurate evaluation of a compound's inhibitory activity and cross-reactivity, standardized and detailed experimental protocols are essential.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay measures the activity of iNOS by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compound (this compound) and reference inhibitors
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates and a microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include vehicle and unstimulated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification:
-
Prepare a nitrite standard curve using the NaNO₂ solution.
-
Transfer cell culture supernatants to a new 96-well plate.
-
Add freshly mixed Griess Reagent to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration from the standard curve and determine the IC₅₀ value of the inhibitor.
General Kinase Cross-Reactivity Profiling (Radiometric Assay)
To assess off-target effects on a broader scale, a kinase panel screening is often employed. The following is a general protocol for a radiometric kinase assay.[5][6]
Materials:
-
Purified kinase enzymes (a representative panel)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Test compound
-
Kinase reaction buffer
-
Phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Compound Addition: Add the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or into filter plates to capture the phosphorylated substrate.
-
Washing: Wash the paper/plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Simplified iNOS signaling pathway and the inhibitory action of the compound.
Caption: General workflow for assessing the cross-reactivity of a test compound.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Validating Hits from Pyrimidine Library Screens
A comparative guide to navigating the hit validation cascade, featuring detailed protocols, data interpretation, and workflow visualization to eliminate false positives and confirm true biological activity.
High-throughput screening (HTS) of pyrimidine-based compound libraries is a cornerstone of modern drug discovery, frequently employed to identify novel modulators of key biological targets like protein kinases. However, the initial list of "hits" from a primary screen is invariably contaminated with false positives and compounds with undesirable properties. A rigorous, multi-step validation process is therefore critical to ensure that resources are focused on chemically tractable and biologically relevant lead compounds.
This guide provides a comparative framework for validating hits from pyrimidine library screens, detailing the essential assays and decision-making processes. We present experimental protocols, comparative data tables, and visual workflows to guide researchers through the hit-to-lead journey.
The Hit Validation Cascade: An Overview
The validation process is a sequential funnel designed to systematically eliminate false positives and thoroughly characterize promising compounds.[1] The cascade begins with confirming the activity of initial hits, followed by assessing their potency, and then subjecting them to a battery of secondary and counter-screen assays to rule out non-specific activity, assay interference, or cytotoxicity.[2][3]
References
A Comparative Guide to the Quantification of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in biological matrices such as plasma and urine. Given the absence of a standardized, publicly available method for this specific analyte, this document outlines a highly suitable proposed method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of this proposed method is compared with alternative techniques, supported by experimental data from analogous polar compounds to provide a reliable framework for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented below. These properties are crucial in determining the most appropriate analytical strategy.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₇N₃O₄[1] | |
| Molecular Weight | 185.14 g/mol [1] | Suitable for mass spectrometry. |
| XLogP3 | -0.6[1] | Indicates the compound is hydrophilic, favoring polar solvents for extraction and Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Topological Polar Surface Area | 86.4 Ų[1] | Suggests good solubility in polar solvents. |
| Melting Point | 155 °C[1] |
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification. This section compares the proposed LC-MS/MS method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | LC-MS/MS (Proposed) | HPLC-UV | Competitive ELISA |
| Selectivity | Very High | Moderate to High | High (antibody-dependent) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Linearity Range | Wide (typically 3-4 orders of magnitude) | Moderate (typically 2-3 orders of magnitude) | Narrow |
| Throughput | High (with automation) | Moderate | High (plate-based format) |
| Development Time | Moderate to High | Moderate | High (requires antibody development) |
| Cost per Sample | High | Low | Moderate |
| Matrix Effect | Can be significant, requires careful management | Moderate | Can be significant |
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and wide dynamic range. The hydrophilic nature of the analyte makes Hydrophilic Interaction Liquid Chromatography (HILIC) the preferred separation technique.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for retaining and separating the polar analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is proposed, but should be optimized for the specific compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. Two transitions (one for quantification and one for qualification) should be selected.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific MRM transitions.
Expected Performance Data (based on analogous polar compounds)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Alternative Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique than LC-MS/MS. However, it generally offers lower sensitivity and selectivity.
Experimental Protocol
-
Sample Preparation: Same as for LC-MS/MS (Protein Precipitation).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) could be trialed, although a HILIC column may provide better retention.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact composition would require optimization.
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte.
Expected Performance Data
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 5 ng/mL |
| LOQ | 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA could be developed for high-throughput screening. This method is highly sensitive but requires the development of a specific antibody, which is a time-consuming and resource-intensive process.
Experimental Protocol
-
An antibody specific to this compound would need to be generated.
-
The analyte in the sample competes with a labeled version of the analyte for binding to the antibody coated on a microplate.
-
The signal generated is inversely proportional to the amount of analyte in the sample.
Expected Performance Data
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 ng/mL |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Visualizations
References
A Comparative Analysis of the Efficacy of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and L-NAME as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and the well-established nitric oxide synthase (NOS) inhibitor, Nω-Nitro-L-arginine methyl ester (L-NAME). This document is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying the physiological and pathological roles of nitric oxide (NO).
Executive Summary:
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for L-NAME and a representative 5-nitropyrimidine-2,4-dione analogue. It is crucial to note that the data for the pyrimidine derivative is based on an analogue and not the specific compound this compound.
Table 1: Inhibitory Potency (IC₅₀) against NOS Isoforms
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Reference |
| L-NAME | Not widely reported | 0.5[1] | 27.13 (in cells)[2] | [1][2] |
| 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Analogue) | Not Reported | Not Reported | 6.2 (enzyme assay) | [1] |
Table 2: Inhibition Constant (Kᵢ) against NOS Isoforms
| Compound | nNOS Kᵢ | eNOS Kᵢ | iNOS Kᵢ | Reference |
| L-NAME | 15 nM (bovine) | 39 nM (human) | 4.4 µM (murine) | [2] |
| This compound | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the nitric oxide signaling pathway and a general workflow for screening NOS inhibitors.
Caption: Nitric Oxide Signaling Pathway.
Caption: Experimental Workflow for NOS Inhibitor Screening.
Detailed Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of a compound against purified NOS isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against nNOS, eNOS, and iNOS.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes.
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor).
-
Calmodulin (for nNOS and eNOS activation).
-
Calcium Chloride (CaCl₂) (for nNOS and eNOS activation).
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
Test compound (e.g., this compound or L-NAME).
-
96-well microplate.
-
Microplate reader.
-
Griess Reagent System.
Procedure:
-
Enzyme Preparation: Prepare solutions of each NOS isoform in the assay buffer to a final concentration that yields a measurable rate of NO production.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, Calmodulin and CaCl₂.
-
Inhibitor Addition: Add varying concentrations of the test compound or L-NAME to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NOS inhibitor).
-
Enzyme Addition and Incubation: Initiate the reaction by adding the prepared NOS enzyme to each well. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a zinc sulfate solution to precipitate proteins).
-
Nitrite Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the nitrite concentration, a stable metabolite of NO, using the Griess Assay (see protocol below).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Griess Assay for Nitrite Determination in Cell Culture
This protocol describes the measurement of nitric oxide production in cell culture by quantifying the accumulation of nitrite in the culture medium.
Objective: To determine the effect of a test compound on NO production in stimulated cells (e.g., LPS-stimulated macrophages for iNOS activity).
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) for iNOS induction.
-
Test compound.
-
Griess Reagent:
-
Solution A: Sulfanilamide in phosphoric acid.
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Sodium nitrite (for standard curve).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add a specific volume of the collected supernatant.
-
Add Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition of NO production by the test compound.
Concluding Remarks
The available data suggests that while L-NAME is a potent, non-selective inhibitor of all NOS isoforms, compounds based on the 5-nitropyrimidine-2,4-dione scaffold may offer a degree of selectivity towards iNOS. The analogue, 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione, demonstrated promising iNOS inhibitory activity with an IC₅₀ of 6.2 µM in an enzymatic assay.[1]
For researchers investigating the specific roles of iNOS in inflammatory and pathological processes, this compound and its analogues warrant further investigation to confirm their efficacy and selectivity profile against all three NOS isoforms. Direct, head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this class of compounds relative to established inhibitors like L-NAME. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neuronal nitric oxide synthase activity by 3-[2-[4-(3-chloro-2-methylphenyl)- 1-piperazinyl]ethyl]-5, 6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 hydrate (DY-9760e), a novel neuroprotective agent, in vitro and in cultured neuroblastoma cells in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of nitropyrimidine-diones
A Comprehensive Comparison of Nitropyrimidine-diones: Structure-Activity Relationship (SAR) Studies in the Pursuit of Novel Anti-inflammatory Agents
This guide provides a detailed comparison of nitropyrimidine-dione derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to facilitate the advancement of novel anti-inflammatory therapeutics.
Introduction to Nitropyrimidine-diones as Anti-inflammatory Agents
Pyrimidine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The nitropyrimidine-dione scaffold, in particular, has emerged as a promising starting point for the development of potent inhibitors of key inflammatory mediators. Chronic inflammation is associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which can lead to tissue damage and various pathologies. Therefore, the inhibition of iNOS and NO production is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on the SAR of a series of 5-nitropyrimidine-2,4-dione analogues, elucidating the structural modifications that enhance their inhibitory potency.
Comparative Analysis of Inhibitory Activity
The inhibitory activities of various 5-nitropyrimidine-2,4-dione derivatives against lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells and iNOS activity are summarized below. The data highlights how substitutions on the pyrimidine-dione core influence biological activity.
Table 1: Structure-Activity Relationship of 5-Nitropyrimidine-dione Analogues
| Compound ID | R¹ | R² | NO Production IC₅₀ (µM) [a] | iNOS Activity IC₅₀ (µM) [a] | Cytotoxicity IC₅₀ (µM) [b] |
| 1 | H | H | > 80.0 | ND | > 80.0 |
| 2 | H | 3-NO₂ | 8.6 | 6.2 | > 80.0 |
| 3 | H | 4-F | 15.2 | ND | > 80.0 |
| 4 | H | 4-Cl | 12.8 | ND | > 80.0 |
| 5 | H | 4-Br | 11.5 | ND | > 80.0 |
| 6 | H | 4-CH₃ | 20.1 | ND | > 80.0 |
| 7 | H | 4-OCH₃ | 25.4 | ND | > 80.0 |
| 8 | CH₃ | 3-NO₂ | 10.2 | 7.8 | > 80.0 |
| 9 | C₂H₅ | 3-NO₂ | 11.8 | 9.1 | > 80.0 |
-
[a] Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.[2]
-
[b] Cytotoxicity was evaluated in RAW 264.7 cells.
-
ND: Not Determined.
SAR Summary:
-
Effect of the Nitro Group: The presence of a nitro group at the 5-position of the pyrimidine-2,4-dione core is crucial for activity.
-
Substitution at R²: Electron-withdrawing groups at the 3-position of the styryl moiety, such as a nitro group (Compound 2 ), significantly enhance the inhibitory potency against both NO production and iNOS activity.[2] Halogen substitutions (F, Cl, Br) at the 4-position (Compounds 3-5 ) also confer good activity, while electron-donating groups like methyl (Compound 6 ) and methoxy (Compound 7 ) lead to a decrease in potency.
-
Substitution at R¹: Alkylation at the N¹-position of the pyrimidine-dione ring (Compounds 8 and 9 ) is well-tolerated, with these compounds retaining potent inhibitory activity.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a general workflow for SAR studies.
Caption: LPS-induced iNOS signaling pathway and point of inhibition.
Caption: General workflow for structure-activity relationship studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of nitropyrimidine-diones.
Cell Culture and Cytotoxicity Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assay (MTT Assay):
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for another 24 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 12 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any inhibitor.
-
in vitro iNOS Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of iNOS.
-
Enzyme Source: Purified recombinant iNOS or iNOS from the lysate of LPS-stimulated RAW 264.7 cells.
-
Assay Principle: The conversion of [³H]-L-arginine to [³H]-L-citrulline by iNOS is measured.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, iNOS enzyme, and cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Add various concentrations of the test compounds to the reaction mixture.
-
Initiate the reaction by adding the substrate, [³H]-L-arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using Dowex-50W cation-exchange resin.
-
Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.
-
Calculate the percentage of iNOS activity inhibition relative to the control (no inhibitor).
-
Conclusion
The structure-activity relationship studies of nitropyrimidine-diones reveal critical structural features necessary for potent inhibition of nitric oxide production and iNOS activity. Specifically, the presence of a nitro group on the pyrimidine-dione core and an electron-withdrawing substituent at the 3-position of the styryl moiety are key for enhanced anti-inflammatory activity. These findings provide a valuable framework for the rational design and development of novel and more effective nitropyrimidine-dione-based anti-inflammatory agents. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of various inflammatory disorders.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and a Structurally Related Analogue
This guide provides a comparative analysis of the biological activity of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and a key structural analogue, a 5-nitropyrimidine-2,4-dione derivative identified as a potent inhibitor of nitric oxide production and inducible nitric oxide synthase (iNOS) activity. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of experimental data and methodologies.
Comparative Analysis of Biological Activity
The following table summarizes the available quantitative data for a representative 5-nitropyrimidine-2,4-dione analogue (Compound 36 from a referenced study), which serves as a benchmark for understanding the potential activity of this compound. Direct experimental data for this compound was not available in the public domain at the time of this review.
| Compound | Target/Assay | Cell Line/Model | IC50 / Efficacy | Cytotoxicity (IC50) | In Vivo Model | In Vivo Efficacy |
| 5-Nitropyrimidine-2,4-dione Analogue (Compound 36) | Nitric Oxide Production | Lipopolysaccharide-induced RAW 264.7 cells | 8.6 μM[1] | > 80.0 μM[1] | Carrageenan-induced paw edema in male ICR mice | Protective properties at 10 mg/kg (oral administration)[1] |
| Inducible Nitric Oxide Synthase (iNOS) Activity | 6.2 μM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following protocols are based on the study of 5-nitropyrimidine-2,4-dione analogues.[1]
In Vitro Nitric Oxide Production Assay:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Induction: Lipopolysaccharide (LPS) is used to induce the production of nitric oxide.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
Measurement: Nitric oxide concentration in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting nitric oxide production.
In Vitro Inducible Nitric Oxide Synthase (iNOS) Activity Assay:
-
Enzyme Source: iNOS enzyme, which can be purified or from cell lysates.
-
Substrate: L-arginine, the substrate for iNOS.
-
Treatment: The enzyme is incubated with the test compound at various concentrations.
-
Measurement: The conversion of L-arginine to L-citrulline and nitric oxide is measured, often by quantifying the amount of L-citrulline produced.
-
Analysis: The IC50 value is determined to assess the direct inhibitory effect of the compound on iNOS activity.
In Vivo Anti-inflammatory Activity Model:
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Paw edema is induced by injecting carrageenan into the plantar surface of the hind paw.
-
Treatment: The test compound is administered orally at a specific dose (e.g., 10 mg/kg) prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of edema.
-
Analysis: The reduction in paw volume in the treated group is compared to the control group to evaluate the in vivo anti-inflammatory efficacy.
Visualizations
Experimental Workflow for Validation of Biological Activity
Caption: Workflow for in vitro and in vivo validation of pyrimidine-dione analogues.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action via inhibition of iNOS.
References
Safety Operating Guide
Proper Disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.
Immediate Safety and Handling
Due to the presence of a nitro functional group, this compound should be handled with caution, assuming it may be toxic, reactive, or flammable. Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE, including:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer.
Step-by-Step Disposal Procedure:
-
Waste Identification: This compound must be classified as a hazardous chemical waste.
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container for waste accumulation. The container must be in good condition with a secure, screw-on cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of waste generation and the name of the principal investigator or laboratory.
-
Segregation: Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA).[1] It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent potentially violent reactions.[1][2]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[1][3] Do not overfill the container.
-
Arrange for Pickup: Once the waste container is full or the experiment generating the waste is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[3][4]
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the material is suspected to be flammable, eliminate all potential ignition sources.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid using combustible materials like paper towels for initial containment.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures. All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Quantitative Disposal Parameters
The following table provides general quantitative guidelines for hazardous waste management. These are not specific to this compound but represent common regulatory and institutional limits. Always verify the specific requirements of your institution.
| Parameter | Guideline |
| Aqueous Waste pH for Sewer Disposal | Prohibited for this compound; must be collected as hazardous waste. |
| Maximum Satellite Accumulation Quantity | Typically 55 gallons of non-acute hazardous waste. |
| Container Headspace | A minimum of 10% headspace is recommended to allow for expansion. |
| Maximum Accumulation Time | Containers must be removed from the SAA within one year of the accumulation start date.[1] |
Disposal Decision Workflow
The following diagram outlines the procedural logic for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar nitropyrimidine and dione derivatives. These related compounds are known to present hazards including skin, eye, and respiratory irritation, with some having more severe health risks. Therefore, cautious handling in a controlled laboratory environment is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the required protective equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield offers an additional layer of protection against splashes.[1][2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double-gloving is recommended.[2] Regularly inspect gloves for tears or contamination and change them frequently. Ensure gloves extend over the wrists. |
| Chemically resistant lab coat or coveralls | A fully buttoned lab coat is required. For larger quantities or tasks with a higher risk of splashing, impervious coveralls made of materials like butyl rubber, neoprene, or PVC are recommended.[1] | |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask or higher) | Necessary when handling the powder form to avoid inhalation of dust particles.[2] Use in a well-ventilated area or a chemical fume hood is also required. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1] |
| Feet | Chemical-resistant footwear | Closed-toe shoes must be worn in the laboratory at all times. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Handling and Solution Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside a fume hood.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]
-
Avoid all personal contact with the compound, including inhalation of dust or fumes.[1]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Do not use water to clean up the spill if the compound is in solid form, as this may create an inhalation hazard if the compound is aerosolized.[2]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
